Product packaging for Vacuolin-1(Cat. No.:CAS No. 351986-85-1)

Vacuolin-1

Katalognummer: B1683467
CAS-Nummer: 351986-85-1
Molekulargewicht: 577.4 g/mol
InChI-Schlüssel: JMEJTSRAQUFNOP-TURZUDJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Vacuolin-1 is a potent, cell-permeable triazine-based compound that serves as a key pharmacological tool for studying endolysosomal trafficking, autophagy, and exocytosis . This small molecule is widely recognized for its ability to potently and reversibly inhibit Ca2+-dependent lysosomal exocytosis, effectively blocking the fusion of lysosomes with the plasma membrane and the subsequent release of lysosomal contents, such as β-hexosaminidase, without impairing cell resealing after injury . In autophagy research, this compound acts as a highly potent and reversible inhibitor of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and the autophagy substrate SQSTM1/p62 . Its mechanism involves the alkalinization of lysosomal pH and the activation of the small GTPase RAB5A, which disrupts endosomal maturation and subsequent fusion events . Studies have identified the capping protein CapZβ as a direct binding target of this compound, which underpins its ability to inhibit endosomal trafficking and integrin recycling, thereby compromising focal adhesion dynamics and cancer cell migration and metastasis . Beyond its core applications, this compound has been shown to increase the production of exosomes, making it a useful compound for enhancing exosome yield from cultured cells . It has also been used in research to investigate the clearance of aggregate-prone proteins, such as TDP-43, which is implicated in neurodegenerative diseases . With its multifaceted effects on the endolysosomal system, this compound is an essential reagent for researchers dissecting membrane trafficking pathways, autophagy mechanisms, and cancer metastasis. Applications: Inhibition of lysosomal exocytosis, Inhibition of autophagic flux, Study of endosomal trafficking and integrin recycling, Research on cancer cell migration and metastasis, Modulation of exosome release. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24IN7O B1683467 Vacuolin-1 CAS No. 351986-85-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEJTSRAQUFNOP-TURZUDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24IN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351986-85-1
Record name Vacuolin-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vacuolin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolin-1 is a cell-permeable small molecule that has been instrumental in dissecting complex cellular processes, particularly those involving endosomes and lysosomes. Initially identified for its dramatic effect on vacuole formation and its inhibitory role in Ca²⁺-dependent lysosomal exocytosis, subsequent research has revealed a more intricate mechanism of action primarily centered on the inhibition of the phosphoinositide kinase, PIKfyve.[1][2][3] This guide provides a comprehensive overview of the known and debated mechanisms of this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved cellular pathways and experimental workflows.

Primary Mechanism of Action: PIKfyve Inhibition

The most robustly supported mechanism of action for this compound is its role as a potent and selective inhibitor of PIKfyve.[1][2][3] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This lipid is crucial for the regulation of endosome and lysosome homeostasis, including vesicle fission and fusion events.

By inhibiting PIKfyve, this compound disrupts the production of PI(3,5)P₂, leading to several downstream consequences:

  • Impaired Lysosomal Maturation: The proper maturation of late endosomes into lysosomes is dependent on PI(3,5)P₂-mediated processes. This compound treatment impairs this maturation, leading to the accumulation of dysfunctional lysosomes.[1][4]

  • Inhibition of Autophagy: Autophagy is a catabolic process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular components are degraded. This compound blocks this fusion, leading to an accumulation of autophagosomes.[5][6][7] This effect is a direct consequence of impaired lysosomal function.

  • Vacuole Formation: The characteristic large vacuoles induced by this compound are a result of the homotypic fusion of endosomes and lysosomes, a process that is normally balanced by fission events regulated by PI(3,5)P₂.[5][8][9]

Signaling Pathway of PIKfyve Inhibition by this compound

G cluster_membrane Endosome/Lysosome Membrane cluster_downstream Downstream Effects PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Catalyzes Lysosomal_Maturation Lysosomal Maturation PI35P2->Lysosomal_Maturation Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion PI35P2->Autophagosome_Lysosome_Fusion Vesicle_Fission Vesicle Fission PI35P2->Vesicle_Fission Vacuolin1 This compound Vacuolin1->PIKfyve Inhibits

Caption: this compound inhibits PIKfyve, blocking PI(3,5)P₂ synthesis and downstream lysosomal processes.

Controversial Mechanism: Inhibition of Ca²⁺-Dependent Lysosomal Exocytosis

The initial discovery of this compound identified it as an inhibitor of Ca²⁺-dependent lysosomal exocytosis.[8][9] This process is important for plasma membrane repair and cellular secretion. The proposed mechanism was that this compound specifically blocks the fusion of lysosomes with the plasma membrane in response to elevated intracellular calcium levels, without affecting other exocytic events like the fusion of enlargeosomes.[8][9]

However, this finding has been contested. Subsequent studies have reported that this compound, despite altering lysosome morphology, does not inhibit ionomycin- or wound-induced lysosomal exocytosis.[10][11] This discrepancy in the literature suggests that the effect of this compound on lysosomal exocytosis may be cell-type specific or dependent on the experimental conditions.

Experimental Workflow for Lysosomal Exocytosis Assay

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection of Exocytosis Cells Culture Cells (e.g., HeLa, NRK) Treatment Treat with this compound or DMSO (Control) Cells->Treatment Stimulate Induce Ca²⁺ influx (e.g., Ionomycin, Plasma Membrane Wounding) Treatment->Stimulate Assay1 Measure β-hexosaminidase release in supernatant Stimulate->Assay1 Assay2 Detect surface Lamp-1 via Immunofluorescence/FACS Stimulate->Assay2

Caption: Workflow for assessing the effect of this compound on Ca²⁺-dependent lysosomal exocytosis.

Other Reported Mechanisms and Effects

Activation of RAB5A

Some research suggests that this compound's inhibition of autophagosome-lysosome fusion is mediated through the activation of the small GTPase RAB5A.[5][12] RAB5A is a key regulator of early endosome fusion. Its hyperactivation could disrupt the normal endosomal maturation pathway, thereby indirectly preventing the fusion of autophagosomes with functional lysosomes.[5]

Alteration of Lysosomal pH and Ca²⁺

This compound treatment has been shown to increase the pH of the lysosomal lumen (alkalinization) and decrease the concentration of free Ca²⁺ within the lysosome.[5] These effects are likely downstream consequences of PIKfyve inhibition and the disruption of normal lysosomal function, as the maintenance of the acidic lysosomal environment and ion gradients is an active process.

Interaction with TRPML1

The lysosomal Ca²⁺ channel TRPML1 has been implicated in the cellular response to this compound. Overexpression or activation of TRPML1 can counteract the this compound-induced enlargement of lysosomes, suggesting that TRPML1-mediated Ca²⁺ release may promote lysosomal fission, a process inhibited by this compound.[13][14]

Quantitative Data Summary

ParameterCell LineConcentration of this compoundEffectReference
β-hexosaminidase Release HeLa5 or 10 µMComplete block of ionomycin-induced release[3][15]
β-hexosaminidase Release NRK, HeLa5 µMNo inhibition of ionomycin-induced release[10][11]
Lamp-1 Surface Appearance BSC-11 µMComplete block of ionomycin-induced appearance[8]
Lamp-1 Surface Appearance HeLa, NRK5 µMNo inhibition of ionomycin-induced appearance[11]
Autophagosome Accumulation HeLa1 µMSignificant accumulation of LC3-II[5]
Lysosome Enlargement Cos11 µMInduces enlarged lysosomes (>4 µm)[13][14]
PIKfyve Inhibition In vitroNot specifiedPotent inhibitor[2]

Detailed Experimental Protocols

β-Hexosaminidase Release Assay (for Lysosomal Exocytosis)
  • Cell Culture: Plate HeLa cells in 6-well plates and grow to confluency.

  • Pre-treatment: Pre-incubate cells with 1-10 µM this compound (or DMSO as a vehicle control) in serum-free medium for 1-2 hours at 37°C.

  • Stimulation: To induce lysosomal exocytosis, add a Ca²⁺ ionophore such as 5 µM ionomycin to the medium and incubate for 10-15 minutes at 37°C.

  • Sample Collection: Collect the cell culture supernatant. To measure the total cellular β-hexosaminidase activity, lyse the cells in the well with a buffer containing 0.1% Triton X-100.

  • Enzymatic Assay:

    • Add an aliquot of the supernatant or cell lysate to a reaction buffer containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine, pH 10.4).

    • Measure the absorbance of the product at 405 nm.

  • Data Analysis: Express the amount of released β-hexosaminidase as a percentage of the total cellular activity.

Autophagy Flux Assay using tandem fluorescent-tagged LC3 (tfLC3)
  • Cell Transfection: Transfect HeLa cells with a plasmid encoding tfLC3 (mRFP-EGFP-LC3). This reporter fluoresces yellow (mRFP and EGFP) in non-acidic autophagosomes and red (mRFP only) in acidic autolysosomes, as the EGFP signal is quenched by low pH.

  • Treatment: Treat the transfected cells with this compound (e.g., 1 µM) or a known autophagy inhibitor like Bafilomycin A1 (as a positive control) for 6 hours.

  • Microscopy:

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.

    • Image the cells using a confocal microscope, capturing both the EGFP and mRFP signals.

  • Data Analysis: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage in autophagosome-lysosome fusion. Alternatively, analyze total cell lysates by Western blot for LC3-II accumulation.

In Vitro PIKfyve Kinase Assay
  • Immunoprecipitation: Immunoprecipitate PIKfyve from cell lysates using an anti-PIKfyve antibody.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated beads in a kinase buffer containing PI(3)P as a substrate and [γ-³²P]ATP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate at 30°C for 30 minutes.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Thin-Layer Chromatography (TLC): Separate the radiolabeled lipid products by TLC.

  • Autoradiography: Detect the amount of synthesized [³²P]PI(3,5)P₂ by autoradiography and quantify using densitometry.

  • Data Analysis: Determine the inhibitory effect of this compound on PIKfyve activity, potentially calculating an IC₅₀ value.

Conclusion

The primary mechanism of action of this compound is the inhibition of the lipid kinase PIKfyve. This leads to a cascade of effects on the endo-lysosomal system, including impaired lysosomal maturation, blockage of autophagosome-lysosome fusion, and the formation of large cytoplasmic vacuoles. While its role as an inhibitor of Ca²⁺-dependent lysosomal exocytosis remains a point of contention in the literature, its utility as a tool to study autophagy and lysosomal biology is well-established. Researchers using this compound should be aware of its multiple potential effects and the existing controversies to ensure accurate interpretation of their experimental results. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and executing studies involving this multifaceted small molecule.

References

Vacuolin-1 as a PIKfyve Inhibitor: A Technical Guide to its Impact on Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Vacuolin-1, a potent small molecule that has been identified as an inhibitor of the phosphoinositide kinase, PIKfyve. Inhibition of PIKfyve by this compound has profound effects on intracellular membrane trafficking, particularly disrupting the final stages of autophagy. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for studying its effects, and provides visual diagrams of the associated cellular pathways and workflows. The information presented is intended to serve as a valuable resource for researchers in cell biology, cancer biology, and neurodegenerative disease, as well as for professionals involved in drug discovery and development.

Introduction to this compound, PIKfyve, and Autophagy

This compound is a cell-permeable triazine-based compound initially identified for its ability to induce the formation of large cytoplasmic vacuoles derived from endosomes and lysosomes.[1][2] While first characterized for its effects on lysosomal exocytosis, subsequent research has established it as a potent inhibitor of PIKfyve, a lipid kinase crucial for endolysosomal homeostasis.[3][4][5][6]

PIKfyve , also known as phosphoinositide 5-kinase type III, is the enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI(3)P).[7][8] PI(3,5)P2 is a low-abundance signaling lipid that plays a critical role in regulating endosome and lysosome membrane dynamics, including fission, fusion, and trafficking events.[8][9]

Autophagy is a fundamental cellular catabolic process responsible for the degradation and recycling of cellular components, such as misfolded proteins and damaged organelles.[10][11][12] This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded.[12] Dysfunctional autophagy is implicated in a wide range of human diseases, including cancer and neurodegenerative disorders.[11][13]

This compound, through its inhibition of PIKfyve, serves as a critical chemical tool to dissect the later stages of the autophagy pathway, specifically the maturation of lysosomes and their fusion with autophagosomes.[3][5][14]

Mechanism of Action: this compound as a PIKfyve Inhibitor

High-content screening and subsequent cluster analysis identified this compound as a potent PIKfyve inhibitor, grouping it with the known PIKfyve inhibitor YM201636 based on morphological information.[3] The inhibition of PIKfyve by this compound disrupts the production of PI(3,5)P2, a key lipid for maintaining lysosomal identity and function.[8] This disruption leads to a cascade of cellular events that ultimately impair the degradative capacity of the cell.

The primary consequence of PIKfyve inhibition by this compound is the impairment of lysosomal maturation.[3][5][14] This leads to a blockage in the late stages of autophagy, specifically preventing the fusion of autophagosomes with lysosomes.[10][13][15] As a result, autophagosomes accumulate within the cell.[10][13][16]

Interestingly, some studies suggest that this compound's effects on autophagy are also mediated by the activation of the small GTPase RAB5A.[10][13][15] this compound treatment has been shown to markedly activate RAB5A, and expression of a dominant-negative RAB5A mutant can inhibit the this compound-induced blockage of autophagosome-lysosome fusion.[10][13][17] This suggests a complex mechanism where this compound may have effects beyond direct PIKfyve inhibition.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies, providing a clear comparison of this compound's efficacy and cellular effects.

Table 1: Potency and Cytotoxicity of this compound
ParameterThis compoundChloroquine (CQ)Cell LineReference
Autophagy Inhibition At least 10-fold more potent than CQ-HeLa[10][13][16]
Effective Concentration 1 µM100 µM (induces cell loss)HeLa[13][16][18]
Cytotoxicity Significantly less toxic than CQHigher toxicityHeLa[10][13][16][18]
Table 2: Effects of this compound on Lysosomal Function
ParameterConditionResultCell LineReference
Lysosomal pH ControlpH 4.7HeLa[13]
1 µM this compoundpH 5.2HeLa[13]
Lysosomal Ca2+ Release Pretreatment with 1 µM this compoundSignificantly lowered GPN-induced Ca2+ releaseHeLa[13]
β-hexosaminidase Release Control (Ionomycin-induced)18-20% releaseHeLa[1][19]
5 or 10 µM this compound (Ionomycin-induced)~4% release (no more than unexposed cells)HeLa[1][19]
Table 3: Effects of this compound on Autophagy Markers
MarkerTreatmentObservationCell LineReference
LC3B-II and SQSTM1 1 µM this compound (6h)Accumulation of both proteinsHeLa[13][18]
tfLC3B Puncta 1 µM this compoundAccumulation of yellow puncta (autophagosomes), not red-only (autolysosomes)HeLa[2][13]
GFP-LC3B Puncta 1 µM this compoundMarked accumulation of punctaHeLa[13]
Colocalization 1 µM this compoundGFP-LC3B puncta did not colocalize with RFP-LAMP1 (lysosomes)HeLa[13][20]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the effects of this compound on autophagy.

Cell Culture and Treatment
  • Cell Lines: HeLa cells are commonly used.[1][4][13]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution.[4] For experiments, cells are treated with a final concentration of 1-10 µM this compound for various durations (e.g., 6 hours for autophagy marker analysis).[13][14][18]

Western Blotting for Autophagy Markers
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against LC3B and SQSTM1 overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][18]

Immunofluorescence and Colocalization Studies
  • Cell Seeding: Cells are grown on glass coverslips. For colocalization, cells can be transfected with plasmids like tfLC3B (RFP-GFP-LC3B) or co-transfected with GFP-LC3 and RFP-LAMP1.[13]

  • Treatment: Cells are treated with this compound (e.g., 1 µM).

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with a detergent like saponin or Triton X-100.

  • Staining: For endogenous protein staining, cells are incubated with primary antibodies (e.g., anti-LAMP1) followed by fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI.

  • Imaging: Coverslips are mounted, and images are acquired using a confocal microscope.[13][20] Colocalization analysis is performed using appropriate software.

Lysosomal pH Measurement
  • Probe Loading: Cells are loaded with a pH-sensitive fluorescent dye, such as LysoSensor Yellow/Blue DND-160, according to the manufacturer's instructions. This ratiometric probe allows for quantitative pH measurement.

  • Treatment: Cells are treated with this compound (e.g., 1 µM).

  • Measurement: The fluorescence intensity at the two emission wavelengths is measured using a fluorescence microplate reader or a confocal microscope.

  • Calibration: A calibration curve is generated using buffers of known pH to convert the fluorescence ratio to an absolute lysosomal pH value.[13]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in a 96-well plate.

  • Treatment: Cells are treated with various concentrations of this compound or a control compound (e.g., CQ) for an extended period (e.g., 48 hours).[13][16][18]

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[13][16][18]

Electron Microscopy
  • Cell Preparation: Cells are grown on coverslips and treated with this compound (e.g., 1 µM for 20-180 minutes).[1][4]

  • Fixation: Cells are washed with PBS and fixed with a solution containing paraformaldehyde and glutaraldehyde.[1]

  • Processing: The cells are processed for ultrathin cryosectioning and immunolabeling.[1][4]

  • Imaging: Sections are examined with a transmission electron microscope to visualize the ultrastructure of vacuoles, autophagosomes, and lysosomes.[1][14]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

PIKfyve_Autophagy_Pathway cluster_membrane Endosome/Lysosome Membrane cluster_autophagy Autophagy Pathway PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Synthesis Lysosome Functional Lysosome PI35P2->Lysosome Promotes Lysosomal Maturation & Fission Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome->Autolysosome Fusion Vacuolin1 This compound Vacuolin1->PIKfyve Inhibition

Caption: PIKfyve signaling in autophagy and inhibition by this compound.

Caption: Experimental workflow for studying this compound's effects.

Caption: Logical cascade of this compound's effects on autophagy.

Conclusion and Future Directions

This compound is a powerful and specific inhibitor of the lipid kinase PIKfyve, making it an invaluable tool for studying the intricate processes of endolysosomal trafficking and autophagy.[3][4][6] Its primary mechanism of action involves the impairment of lysosomal maturation, leading to a potent and reversible blockage of autophagosome-lysosome fusion.[3][10][13] This results in the accumulation of autophagosomes, a hallmark of late-stage autophagy inhibition.[13] Compared to general lysosomotropic agents like chloroquine, this compound offers higher potency with lower cytotoxicity, providing a more refined method for modulating autophagy.[10][13][16]

The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies. The continued investigation of this compound and other PIKfyve inhibitors is crucial.[21][22] Such research will not only enhance our fundamental understanding of autophagy but also pave the way for novel therapeutic strategies targeting autophagy-dependent diseases, including a range of cancers and neurodegenerative disorders.[7][22][23]

References

The Molecular Mechanisms and Experimental Dissection of Vacuolin-1-Induced Cytoplasmic Vacuolation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolin-1 is a potent, cell-permeable small molecule that induces rapid and reversible cytoplasmic vacuolation, primarily through the homotypic fusion of late endosomes and lysosomes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, focusing on its key molecular targets and signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for studying its effects, and visual representations of the involved cellular processes to serve as a valuable resource for researchers in cell biology and drug development.

Introduction

Cytoplasmic vacuolation is a morphological phenomenon observed in mammalian cells in response to various stimuli, including certain compounds and pathological conditions[1][2]. This compound, a triazine-based compound, has emerged as a key chemical tool for studying the dynamics of the endo-lysosomal system due to its ability to induce the formation of large, swollen vacuoles derived from late endosomes and lysosomes[3][4]. Understanding the precise mechanism of action of this compound is crucial for its application in dissecting membrane trafficking, autophagy, and for exploring its therapeutic potential. This guide delineates the core molecular events triggered by this compound that lead to cytoplasmic vacuolation.

Core Mechanism of this compound-Induced Cytoplasmic Vacuolation

This compound induces cytoplasmic vacuolation through a multi-faceted mechanism that converges on the disruption of normal endo-lysosomal trafficking and fusion events. The primary molecular events are the activation of the small GTPase RAB5A and the inhibition of the phosphoinositide kinase PIKfyve.

Activation of RAB5A

RAB5A is a master regulator of early endosome fusion[5][6]. This compound has been shown to markedly activate RAB5A GTPase activity[3][7][8]. The active, GTP-bound form of RAB5A promotes the homotypic fusion of endosomes[5]. By activating RAB5A, this compound is thought to enhance the fusion of late endosomes and lysosomes, leading to the formation of enlarged vacuoles[3][7]. This sustained activation of RAB5A also stalls the maturation of endosomes, further contributing to the disruption of the endo-lysosomal pathway[3].

Inhibition of PIKfyve

PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) on the surface of late endosomes and lysosomes[9][10][11]. PI(3,5)P2 is critical for the fission of vesicles from these organelles, a process necessary for their recycling and maintenance of their size and number[12]. This compound is a potent inhibitor of PIKfyve[9][10][11]. By inhibiting PIKfyve, this compound depletes the pool of PI(3,5)P2, which in turn blocks the fission of late endosomes and lysosomes. This inhibition of fission, coupled with ongoing homotypic fusion, results in the characteristic large vacuoles[12][13].

Downstream Effects on Lysosomal Homeostasis

The activation of RAB5A and inhibition of PIKfyve by this compound lead to significant alterations in lysosomal physiology:

  • Alkalinization of Lysosomal pH: Treatment with this compound leads to an increase in the luminal pH of lysosomes[3][13]. In HeLa cells, for instance, the lysosomal pH increases from approximately 4.7 to 5.2 upon treatment with 1 µM this compound[3]. This alkalinization can impair the activity of acid-dependent lysosomal hydrolases and disrupt the fusion of autophagosomes with lysosomes[3].

  • Depletion of Lysosomal Calcium: this compound treatment has been shown to decrease the concentration of free calcium within the lysosomal lumen[3][7]. This is significant as lysosomal calcium stores are crucial for various cellular processes, including membrane fusion events.

Signaling Pathways and Experimental Workflows

The interplay between RAB5A activation and PIKfyve inhibition by this compound culminates in the observed cytoplasmic vacuolation. The following diagrams illustrate these pathways and a general workflow for their investigation.

Vacuolin1_Signaling_Pathway This compound Signaling Pathway Vacuolin1 This compound RAB5A RAB5A Activation Vacuolin1->RAB5A PIKfyve PIKfyve Inhibition Vacuolin1->PIKfyve Homotypic_Fusion Increased Homotypic Fusion (Late Endosomes/Lysosomes) RAB5A->Homotypic_Fusion PI35P2 Decreased PI(3,5)P2 PIKfyve->PI35P2 Vesicle_Fission Decreased Vesicle Fission PI35P2->Vesicle_Fission Vacuolation Cytoplasmic Vacuolation Homotypic_Fusion->Vacuolation Vesicle_Fission->Vacuolation Lysosomal_pH Increased Lysosomal pH Vacuolation->Lysosomal_pH Lysosomal_Ca Decreased Lysosomal Ca2+ Vacuolation->Lysosomal_Ca Experimental_Workflow Experimental Workflow for Studying this compound Cell_Culture Cell Culture Treatment with this compound Vacuolation_Quant Quantification of Cytoplasmic Vacuolation Cell_Culture->Vacuolation_Quant Rab5_Assay RAB5A Activation Assay (GST-Pulldown) Cell_Culture->Rab5_Assay pH_Measurement Lysosomal pH Measurement (LysoSensor) Cell_Culture->pH_Measurement Ca_Measurement Lysosomal Ca2+ Measurement (Fura-2) Cell_Culture->Ca_Measurement Data_Analysis Data Analysis and Interpretation Vacuolation_Quant->Data_Analysis Rab5_Assay->Data_Analysis pH_Measurement->Data_Analysis Ca_Measurement->Data_Analysis

References

The Role of Vacuolin-1 in Blocking Autophagosome-Lysosome Fusion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolin-1 is a potent, cell-permeable, and reversible small molecule inhibitor of the final stage of autophagy, specifically blocking the fusion of autophagosomes with lysosomes.[1][2][3] This leads to the accumulation of autophagosomes within the cell.[1][4] Its mechanism of action is multifaceted, primarily involving the activation of the small GTPase RAB5A, which in turn disrupts the fusion process.[1][2] Additionally, this compound induces a moderate increase in lysosomal pH and a decrease in lysosomal calcium levels, further impeding degradative processes.[1][2][5] Notably, this compound exhibits significantly higher potency and lower cytotoxicity compared to the commonly used autophagy inhibitor chloroquine (CQ).[1][5] Recent studies have also identified this compound as a potent inhibitor of PIKfyve kinase, a key regulator of endosomal trafficking and lysosomal maturation.[6][7] This technical guide provides an in-depth overview of this compound's mechanism, quantitative effects, and the experimental protocols utilized to characterize its function.

Mechanism of Action

This compound disrupts the intricate process of autophagosome-lysosome fusion through several interconnected pathways:

  • RAB5A Activation: The primary mechanism of this compound is the marked activation of RAB5A, a small GTPase essential for endosome fusion.[1][2] The sustained activation of RAB5A is thought to interfere with the timely maturation of endosomes and their subsequent fusion with lysosomes, which is a prerequisite for autophagosome-lysosome fusion.[1] Expression of a dominant-negative RAB5A mutant or knockdown of RAB5A significantly mitigates the inhibitory effect of this compound on autophagy.[1][2]

  • Lysosomal Alkalinization: Treatment with this compound leads to a modest but significant increase in the luminal pH of lysosomes.[1][2][5] While it only marginally inhibits the vacuolar ATPase (V-ATPase), this alkalinization can reduce the activity of pH-sensitive lysosomal hydrolases, thus impairing the degradative capacity of the lysosome.[1][2]

  • Decreased Lysosomal Calcium: this compound treatment results in a reduction of the lysosomal calcium (Ca²⁺) pool.[1][2][5] Lysosomal calcium signaling is crucial for various fusion events within the endolysosomal system, and its depletion by this compound likely contributes to the blockade of autophagosome-lysosome fusion.[1][8]

  • PIKfyve Inhibition: this compound has been identified as a potent inhibitor of PIKfyve, a phosphoinositide kinase that generates PI(3,5)P2.[6][7] PI(3,5)P2 is critical for the regulation of endosomal trafficking, lysosome homeostasis, and the maturation of autophagosomes.[9][10] Inhibition of PIKfyve by this compound impairs lysosomal maturation, contributing to the block in autophagy.[6][7]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative effects of this compound as reported in the literature.

ParameterCell LineConcentrationEffectReference
Autophagy Inhibition HeLa1 µMAccumulation of LC3-II and SQSTM1[1]
HeLa1 µMAccumulation of yellow LC3 puncta in tfLC3B-expressing cells[1]
Various~1 µMAt least 10-fold more potent than Chloroquine (CQ)[1][5]
Lysosomal pH HeLa1 µMIncrease from pH 4.7 to pH 5.2[1]
Lysosomal Calcium HeLa1 µMSignificant decrease in GPN-induced lysosomal Ca²⁺ release[1][5]
Cytotoxicity HeLaUp to 10 µMMuch less toxic than Chloroquine (CQ) over a 48-hour period[1][11]
Endosomal Degradation HeLa1 µMInhibition of EGF-induced EGFR degradation[1]
Lysosomal Exocytosis HeLa5-10 µMInhibition of ionomycin-induced β-hexosaminidase release[8]

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Autophagic Flux Assay using Tandem Fluorescent-LC3 (tfLC3)

This assay is used to monitor the progression of autophagy from autophagosome formation to lysosomal degradation.

  • Cell Culture and Transfection: HeLa cells are cultured in DMEM supplemented with 10% FBS. Cells are transfected with the ptfLC3 plasmid (encoding RFP-GFP-LC3) using a suitable transfection reagent.

  • This compound Treatment: Transfected cells are treated with 1 µM this compound or vehicle control (DMSO) for a specified period (e.g., 6 hours).

  • Microscopy: Cells are fixed with 4% paraformaldehyde, and images are acquired using a fluorescence microscope.

  • Analysis: The number of yellow (GFP⁺RFP⁺, autophagosomes) and red (GFP⁻RFP⁺, autolysosomes) puncta per cell are quantified. An increase in the ratio of yellow to red puncta indicates a blockage in autophagosome-lysosome fusion.[1]

Western Blot for LC3-II and SQSTM1/p62

This method is used to quantify the accumulation of autophagosome-associated proteins.

  • Cell Lysis: HeLa cells are treated with various concentrations of this compound (e.g., 0.1-10 µM) for 6 hours. Cells are then lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LC3B and SQSTM1.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the levels of LC3-II and SQSTM1 indicates the accumulation of autophagosomes.[1]

Lysosomal pH Measurement

This protocol allows for the quantification of changes in lysosomal pH.

  • Cell Staining: HeLa cells are treated with 1 µM this compound for 6 hours. The cells are then loaded with a ratiometric lysosomotropic dye, such as LysoSensor Yellow/Blue DND-160, according to the manufacturer's instructions.

  • Fluorimetry: The fluorescence intensity is measured using a microplate reader at the two emission wavelengths of the dye.

  • Calibration and Analysis: A calibration curve is generated using buffers of known pH to convert the fluorescence ratio to a pH value.[1]

RAB5A Activity Assay

This assay measures the level of active, GTP-bound RAB5A.

  • Cell Treatment and Lysis: HeLa cells are treated with 1 µM this compound for the desired time. Cells are then lysed in a buffer compatible with GST-pulldown assays.

  • GST-Pulldown: The cell lysates are incubated with a GST-fusion protein corresponding to the RAB5A-binding domain of a RAB5A effector protein (e.g., Rabaptin-5), which is pre-bound to glutathione-Sepharose beads. This specifically pulls down the active GTP-bound form of RAB5A.

  • Western Blot Analysis: The pulled-down proteins are eluted, separated by SDS-PAGE, and the amount of RAB5A is quantified by Western blotting using a RAB5A-specific antibody.[1]

Visualizations

Signaling Pathway of this compound Action

cluster_lysosome Lysosome cluster_endosomal Endosomal Pathway Vacuolin1 This compound Lysosomal_pH Lysosomal pH Increase Vacuolin1->Lysosomal_pH Induces Lysosomal_Ca Lysosomal Ca²⁺ Decrease Vacuolin1->Lysosomal_Ca Induces RAB5A_GDP RAB5A-GDP (inactive) Vacuolin1->RAB5A_GDP Activates PIKfyve PIKfyve Vacuolin1->PIKfyve Inhibits V_ATPase V-ATPase (marginal inhibition) Lysosomal_pH->V_ATPase Fusion_Block Autophagosome-Lysosome Fusion Block Lysosomal_pH->Fusion_Block Contributes to Lysosomal_Ca->Fusion_Block Contributes to RAB5A_GTP RAB5A-GTP (active) RAB5A_GTP->Fusion_Block Contributes to PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Produces PIKfyve->Fusion_Block Contributes to

Caption: this compound signaling pathway leading to fusion block.

Experimental Workflow for Autophagic Flux Analysis

Start Start: Culture HeLa Cells Transfect Transfect with ptfLC3 plasmid Start->Transfect Treat Treat with 1 µM this compound or Vehicle (DMSO) Transfect->Treat Fix Fix cells with 4% PFA Treat->Fix Image Acquire images via Fluorescence Microscopy Fix->Image Analyze Quantify Yellow (Autophagosome) and Red (Autolysosome) Puncta Image->Analyze Conclusion Conclusion: Increased Yellow/Red ratio indicates fusion block Analyze->Conclusion

Caption: Workflow for tfLC3-based autophagic flux analysis.

Logical Relationship of this compound's Mechanism

cluster_direct_effects Direct Cellular Effects cluster_downstream_consequences Downstream Consequences Vacuolin1 This compound RAB5A_Activation RAB5A Activation Vacuolin1->RAB5A_Activation PIKfyve_Inhibition PIKfyve Inhibition Vacuolin1->PIKfyve_Inhibition Endosome_Maturation_Defect Endosome Maturation Defect RAB5A_Activation->Endosome_Maturation_Defect Lysosome_Dysfunction Lysosome Dysfunction (pH ↑, Ca²⁺ ↓) PIKfyve_Inhibition->Lysosome_Dysfunction Final_Outcome Blockade of Autophagosome-Lysosome Fusion Endosome_Maturation_Defect->Final_Outcome Lysosome_Dysfunction->Final_Outcome

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound is a valuable research tool for studying the intricate process of autophagy, particularly the terminal step of autophagosome-lysosome fusion. Its potent and reversible inhibitory action, coupled with low cytotoxicity, makes it a superior alternative to other autophagy inhibitors like chloroquine for many applications. The dual mechanism involving both the activation of RAB5A and the inhibition of PIKfyve highlights the complex regulation of the endolysosomal system. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to utilize this compound in their studies of autophagy and related cellular processes. Further research into the precise molecular interactions of this compound will undoubtedly provide deeper insights into the regulation of membrane trafficking and its role in health and disease.

References

A Technical Guide to Vacuolin-1: Mechanisms and Impacts on Intracellular Membrane Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacuolin-1 is a potent, cell-permeable small molecule that has emerged as a critical tool for studying intracellular membrane dynamics. Initially identified for its ability to induce the rapid formation of large vacuoles from endosomes and lysosomes, its effects are now known to be more nuanced. This compound selectively disrupts several key trafficking pathways, including autophagosome-lysosome fusion, Ca²⁺-dependent lysosomal exocytosis, and general endosomal degradation. Mechanistically, its actions are linked to the activation of the small GTPase RAB5A and the inhibition of the lipid kinase PIKfyve. This guide provides an in-depth analysis of this compound's mode of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex cellular processes it modulates. Its specificity for certain pathways, while leaving others like constitutive secretion and plasma membrane repair unaffected, makes it an invaluable compound for dissecting the intricate network of intracellular membrane trafficking.

Core Mechanisms of Action

This compound exerts its effects through multiple points of intervention in the endolysosomal system. Its primary characteristic is the dramatic morphological change it induces in endosomes and lysosomes.

1.1. Induction of Endolysosomal Vacuolation Upon treatment, this compound causes the rapid and reversible homotypic fusion of endosomes and lysosomes, resulting in the formation of large, swollen vacuoles.[1][2] This effect is specific to the endolysosomal compartment; other organelles such as the Golgi apparatus, endoplasmic reticulum, and enlargeosomes remain morphologically unaffected.[1][3][4] The vacuoles derived from early and recycling endosomes tend to be larger (up to 3 µm in diameter) and located in the perinuclear region, while those originating from late endosomes and lysosomes are smaller (~1 µm) and more peripheral.[1] Importantly, the molecular identity of these compartments is maintained, as markers for early and late endosomes do not intermix within the induced vacuoles.[1][3]

1.2. Activation of RAB5A A key molecular mechanism underlying this compound's activity is the marked activation of the small GTPase RAB5A.[2][5][6] RAB5A is a master regulator of early endosome fusion. By locking RAB5A in its active, GTP-bound state, this compound promotes excessive homotypic fusion of early endosomes.[2][7] This sustained RAB5A activation also stalls the maturation of endosomes, a process that requires a "RAB conversion" from RAB5 to RAB7.[2] Consequently, the fusion of endosomes and autophagosomes with lysosomes is blocked, leading to a defect in general endosomal-lysosomal degradation pathways.[2][5][8] The effects of this compound can be significantly inhibited by the expression of a dominant-negative RAB5A mutant or by RAB5A knockdown.[2][5][9]

1.3. Inhibition of PIKfyve Kinase this compound is also characterized as a potent and selective inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[10][11] PIKfyve is the enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a crucial signaling lipid that regulates endomembrane trafficking, lysosome homeostasis, and V-ATPase activity.[10][12][13] By inhibiting PIKfyve, this compound disrupts these PI(3,5)P₂-dependent processes, contributing to the observed block in lysosomal maturation and function.[10][11]

Impact on Key Intracellular Trafficking Pathways

This compound's molecular activities translate into significant, yet specific, disruptions of major cellular trafficking routes.

2.1. Inhibition of Autophagosome-Lysosome Fusion this compound is a powerful inhibitor of autophagy at the final step: the fusion of autophagosomes with lysosomes.[2][5] This blockade leads to the accumulation of autophagosomes within the cell.[2][8] The effect is both potent—reportedly at least 10 times more so than the widely used autophagy inhibitor chloroquine (CQ)—and reversible.[2][5][8] This inhibition is a direct consequence of the disruption of lysosomal function, including the alkalinization of lysosomal pH.[2][5]

2.2. Blockade of Ca²⁺-Dependent Lysosomal Exocytosis this compound blocks the Ca²⁺-dependent fusion of lysosomes with the plasma membrane, a process critical for the release of lysosomal enzymes and for contributing membrane to repair plasma membrane wounds.[1][14][15][16] Treatment with this compound completely inhibits the ionomycin-induced surface appearance of the lysosomal marker Lamp-1 and the release of the lysosomal enzyme β-hexosaminidase.[1][16] However, it is important to note that this finding has been contested, with one study reporting that this compound alters lysosome morphology without inhibiting Ca²⁺-regulated exocytosis in HeLa and NRK cells.[17] This discrepancy may depend on cell type or specific experimental conditions.[2]

2.3. Disruption of Endosomal-Lysosomal Degradation By stalling endosome maturation and impairing lysosomal function, this compound causes a general defect in the degradation of cargo delivered via the endocytic pathway.[2][5] For example, it inhibits the degradation of the epidermal growth factor receptor (EGFR) following its endocytosis.[2][8]

2.4. Stimulation of Exosome Production Interestingly, the disruption of endolysosomal trafficking towards degradation appears to reroute multivesicular endosomes towards fusion with the plasma membrane. This results in a multi-fold increase in the release of exosomes, which are extracellular vesicles containing marker proteins like CD63 and Alix.[18]

Quantitative Data Summary

The effects of this compound have been quantified across several studies, providing precise metrics for its activity.

Table 1: Effect of this compound on Lysosomal Function and Autophagy

Parameter Measured Cell Type This compound Conc. Control Value Value with this compound Citation
β-Hexosaminidase Release (Ionomycin-stimulated) HeLa 5-10 µM 18-20% of total ~4% of total [1][16]
β-Hexosaminidase Release (Ionomycin-stimulated) HeLa, NRK 5 µM Stimulated release observed No inhibition of release [17]
Lysosomal pH HeLa 1 µM 4.7 5.2 [2]

| Autophagy Inhibition vs. Chloroquine (CQ) | Various | N/A | N/A | At least 10x more potent |[2][5][8] |

Table 2: Morphological Changes Induced by this compound

Feature Compartment This compound Conc. Description of Change Size Citation
Vacuolation Early/Recycling Endosomes 1 µM Formation of large, swollen vacuoles Up to 3 µm [1]

| Vacuolation | Late Endosomes/Lysosomes | 1 µM | Formation of smaller vacuoles | ~1 µm |[1] |

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures related to this compound.

G cluster_input Input cluster_outcomes Functional Outcomes This compound This compound RAB5A RAB5A This compound->RAB5A Activates PIKfyve PIKfyve This compound->PIKfyve Inhibits EndosomeMaturation Endosome Maturation (RAB5 -> RAB7) RAB5A->EndosomeMaturation Inhibits VacuoleFormation Vacuole Formation RAB5A->VacuoleFormation Promotes Homotypic Fusion PI35P2 PI(3,5)P2 Synthesis PIKfyve->PI35P2 AutophagosomeFusion Autophagosome-Lysosome Fusion EndosomeMaturation->AutophagosomeFusion Required for DegradationBlock Endo-Lysosomal Degradation Blocked EndosomeMaturation->DegradationBlock AutophagyBlock Autophagy Blocked AutophagosomeFusion->AutophagyBlock LysosomalExocytosis Ca2+-dependent Lysosomal Exocytosis ExocytosisBlock Exocytosis Blocked LysosomalExocytosis->ExocytosisBlock LysosomalFunction Lysosomal Function LysosomalFunction->AutophagosomeFusion Enables LysosomalFunction->LysosomalExocytosis Enables LysosomeAlkalinization Lysosomal Alkalinization & Decreased Ca2+ LysosomalFunction->LysosomeAlkalinization PI35P2->LysosomalFunction Maintains

Caption: this compound signaling pathway and its downstream effects.

G cluster_supernatant Supernatant Processing cluster_pellet Cell Pellet Processing Start Culture HeLa or NRK cells in 6-well plates Step1 Pre-treat cells with this compound (e.g., 5 µM for 1h) or vehicle control (DMSO) Start->Step1 Step2 Stimulate cells with Ca2+ ionophore (e.g., 5 µM ionomycin for 10 min) Step1->Step2 Step3 Collect supernatant and pellet cells by centrifugation Step2->Step3 Sup1 Assay supernatant for β-hexosaminidase activity Step3->Sup1 Pellet1 Lyse cells with 1% Triton X-100 Step3->Pellet1 Sup_Result Released Enzyme Activity Sup1->Sup_Result Step4 Calculate % Release: (Released / Total) * 100 Sup_Result->Step4 Pellet2 Assay lysate for β-hexosaminidase activity Pellet1->Pellet2 Pellet_Result Total Cellular Enzyme Activity Pellet2->Pellet_Result Pellet_Result->Step4

Caption: Experimental workflow for the β-hexosaminidase release assay.

G cluster_affected Affected Pathways cluster_unaffected Unaffected Pathways Vacuolin This compound LE Ca2+-Dependent Lysosomal Exocytosis Vacuolin->LE ALF Autophagosome-Lysosome Fusion Vacuolin->ALF ELD Endosomal-Lysosomal Degradation Vacuolin->ELD EP Exosome Production (Stimulated) Vacuolin->EP CR Cell Resealing Vacuolin->CR CS Constitutive Secretion (ER to Plasma Membrane) Vacuolin->CS EE Enlargeosome Exocytosis Vacuolin->EE Cyto Cytoskeleton Organization (Actin/Tubulin) Vacuolin->Cyto RME Receptor-Mediated Endocytosis Vacuolin->RME

Caption: Cellular processes affected versus unaffected by this compound.

Selectivity Profile: Unaffected Cellular Processes

A key feature of this compound for research applications is its high degree of specificity. Several fundamental cellular processes are not perturbed by its activity, highlighting the targeted nature of its effects.

  • Plasma Membrane Resealing: Despite inhibiting the exocytosis of lysosomes, which are thought to provide membrane for repair, this compound does not affect the cell's ability to reseal wounds in the plasma membrane.[1][14][15]

  • Constitutive Secretory Pathway: The trafficking of proteins from the endoplasmic reticulum through the Golgi to the plasma membrane is not affected.[1][19]

  • Enlargeosome Exocytosis: The Ca²⁺-dependent exocytosis of enlargeosomes, another type of secretory vesicle, is not inhibited by this compound.[1][10]

  • Cytoskeletal Organization: The integrity and organization of both actin and tubulin cytoskeletal networks are not disturbed.[1][19]

  • Receptor-Mediated Endocytosis: The initial internalization of cargo from the plasma membrane proceeds normally in the presence of this compound.[1][19]

Key Experimental Protocols

6.1. Protocol: β-Hexosaminidase Release Assay This assay quantifies the release of lysosomal contents into the extracellular medium, serving as a measure of lysosomal exocytosis.

  • Cell Culture: Plate cells (e.g., HeLa, NRK) in 6-well plates to achieve confluence.

  • Pre-treatment: Incubate cells with this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) in serum-free medium for the desired time (e.g., 1-2 hours).

  • Stimulation: Replace the medium with a buffered salt solution (e.g., HMEM) containing a Ca²⁺ ionophore like ionomycin (e.g., 5 µM) to trigger Ca²⁺ influx. Incubate for a short period (e.g., 10 minutes) at 37°C.[17]

  • Sample Collection: Transfer the supernatant to a fresh tube. Wash the cells with PBS and then lyse the remaining cells in the well with a buffer containing 1% Triton X-100.

  • Enzyme Assay: Measure the β-hexosaminidase activity in both the supernatant (released fraction) and the cell lysate (total cellular fraction) using a suitable substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide).

  • Calculation: Express the released enzyme activity as a percentage of the total cellular activity (supernatant + lysate).[17]

6.2. Protocol: Autophagy Flux Monitoring using tfLC3 This method uses a tandem fluorescent-tagged LC3B (mRFP-EGFP-LC3B) to differentiate between autophagosomes and autolysosomes.

  • Cell Transfection: Transfect cells (e.g., HeLa) with the tfLC3 plasmid and allow for expression.

  • Treatment: Treat cells with this compound (e.g., 1 µM for 6 hours). Include positive (Bafilomycin A1) and negative (DMSO) controls.

  • Imaging: Fix the cells and acquire images using a confocal microscope with channels for EGFP (green) and mRFP (red).

  • Analysis: Autophagosomes, which have a neutral pH, will appear as yellow puncta (both green and red fluorescence). Autolysosomes, which are acidic, will appear as red-only puncta because the EGFP signal is quenched by the low pH. A block in fusion, as caused by this compound, results in a significant accumulation of yellow puncta.[2]

6.3. Protocol: Immunofluorescence Assay for Lamp-1 Surface Exposure This assay detects the fusion of lysosomes with the plasma membrane by labeling a luminal epitope of the lysosomal protein Lamp-1 that becomes exposed to the extracellular space.

  • Cell Culture: Grow cells (e.g., BSC-1, HeLa) on glass coverslips.

  • Treatment: Treat cells with this compound or vehicle control, followed by stimulation with ionomycin as described in protocol 6.1.

  • Surface Labeling: Immediately after stimulation, place the coverslips on ice to stop membrane trafficking. Incubate the non-permeabilized, live cells with a primary antibody that recognizes the luminal domain of Lamp-1 for 1 hour on ice.

  • Fixation and Permeabilization: Wash the cells with cold PBS, then fix with paraformaldehyde. If desired, permeabilize the cells with a detergent like saponin to visualize intracellular Lamp-1 pools for comparison.

  • Secondary Staining and Imaging: Incubate with a fluorescently labeled secondary antibody. Mount the coverslips and visualize the surface-bound Lamp-1 signal using fluorescence microscopy.[1][19]

Conclusion and Future Directions

This compound is a multifaceted molecular probe that has significantly advanced our understanding of the endolysosomal system. Its ability to potently and specifically inhibit autophagosome-lysosome fusion and Ca²⁺-dependent lysosomal exocytosis, primarily through the activation of RAB5A and inhibition of PIKfyve, makes it an indispensable tool. For drug development professionals, the pathways modulated by this compound are implicated in numerous diseases, including cancer and neurodegeneration, suggesting that its targets could represent valuable therapeutic opportunities. Future research should aim to resolve the conflicting reports on its effect on lysosomal exocytosis and further elucidate the interplay between RAB5A activation and PIKfyve inhibition in mediating its diverse cellular impacts.

References

Methodological & Application

Vacuolin-1: A Potent Modulator of Endosomal and Lysosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Vacuolin-1 is a cell-permeable small molecule that has emerged as a critical tool for studying various cellular processes, including lysosomal exocytosis, autophagy, and endosomal trafficking. Its ability to induce the formation of large vacuoles derived from endosomes and lysosomes provides a unique approach to dissecting the intricate pathways of intracellular membrane dynamics.[1][2] This document provides detailed protocols and application notes for the experimental use of this compound in cell culture.

Mechanism of Action

This compound exerts its effects through multiple mechanisms. It is a potent and selective inhibitor of PIKfyve kinase, an enzyme crucial for the maturation of lysosomes.[3][4] By inhibiting PIKfyve, this compound impairs lysosomal function and inhibits autophagy.[3] It also blocks the Ca²⁺-dependent exocytosis of lysosomes, preventing the release of their contents without affecting the resealing of the plasma membrane.[1][3][5] Furthermore, this compound has been shown to activate the small GTPase RAB5A, which contributes to the blockage of autophagosome-lysosome fusion.[6][7] Some studies suggest that the effects of this compound on lysosomal exocytosis may be cell-type dependent.[6] More recently, CapZβ has been identified as a binding protein for this compound, mediating its inhibitory effects on cancer cell migration and metastasis.[8]

Key Applications in Cell Biology Research

  • Inhibition of Autophagy: this compound is a powerful tool to study the role of autophagy in various physiological and pathological conditions. It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[6][9]

  • Modulation of Lysosomal Exocytosis: It allows for the specific inhibition of Ca²⁺-dependent lysosomal exocytosis, enabling researchers to investigate the role of this process in events like plasma membrane repair and cellular signaling.[1][5]

  • Investigation of Endosomal Trafficking: The compound's ability to induce the homotypic fusion of endosomes and lysosomes makes it a valuable agent for studying the dynamics of the endo-lysosomal pathway.[1][10]

  • Cancer Research: this compound has demonstrated anti-metastatic properties by inhibiting colony formation, migration, and invasion of cancer cells, making it a compound of interest in drug development.[3][8]

Quantitative Data Summary

The following tables summarize the effective concentrations and incubation times of this compound in various cell lines and experimental setups.

Cell LineConcentrationIncubation TimeObserved EffectReference
HeLa1 µM20 - 180 minInduction of vacuoles, inhibition of autophagosome-lysosome fusion.[3][6]
HeLa5 µM - 10 µM2 hoursInhibition of ionomycin-induced β-hexosaminidase release.[1][5]
BSC-11 µM1 hourSpecific vacuolation of endosomal and lysosomal compartments.[1][11]
A4311 µM - 10 µMNot specifiedNot specified[3]
RBL-2H310 µM3 hoursEnhanced exocytosis and membrane repair.[4]
BMMCs10 µM3 hoursInhibition of exocytosis and membrane repair.[4]

Experimental Protocols

Protocol 1: Induction of Vacuolation in Cultured Cells

This protocol describes the general procedure for inducing the formation of endo-lysosomal derived vacuoles using this compound.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in fresh DMSO)[3]

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HeLa, BSC-1) grown on coverslips or in culture dishes

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Microscope for imaging

Procedure:

  • Prepare a working solution of this compound in cell culture medium. A typical starting concentration is 1 µM.[3]

  • Remove the existing medium from the cultured cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired time (e.g., 1 hour for BSC-1 cells or 20-180 minutes for HeLa cells).[1][3]

  • After incubation, wash the cells twice with PBS.

  • Fix the cells with the fixative for 15-20 minutes at room temperature.

  • Wash the cells again with PBS.

  • The cells are now ready for imaging or further immunofluorescence staining to visualize specific endosomal or lysosomal markers (e.g., Lamp-1, EEA1).[11]

Protocol 2: Inhibition of Autophagy

This protocol details how to use this compound to inhibit autophagy and observe the accumulation of autophagosomes.

Materials:

  • This compound stock solution

  • Cell culture medium

  • HeLa cells (or other suitable cell line)

  • Lysis buffer for western blotting

  • Primary antibodies against LC3B and SQSTM1/p62

  • Secondary antibodies for western blotting

  • Chemiluminescence detection reagents

Procedure:

  • Seed HeLa cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with this compound at a final concentration of 1 µM for 6 hours.[6] As a positive control for autophagy inhibition, treat a separate set of cells with Bafilomycin A1 (100 nM).

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Perform SDS-PAGE and western blotting with the cell lysates.

  • Probe the membrane with primary antibodies against LC3B and SQSTM1/p62. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of SQSTM1/p62 are indicative of autophagy inhibition.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Protocol 3: Inhibition of Ca²⁺-Dependent Lysosomal Exocytosis

This protocol describes an assay to measure the inhibition of lysosomal enzyme release following an artificial increase in intracellular calcium.

Materials:

  • This compound stock solution

  • HeLa cells

  • Ionomycin stock solution (a calcium ionophore)

  • Assay buffer (e.g., HEPES-buffered medium)

  • Substrate for β-hexosaminidase assay

  • Lysis buffer (e.g., 1% Triton X-100) to determine total cellular enzyme content

Procedure:

  • Plate HeLa cells in a multi-well plate.

  • Pre-incubate the cells with this compound (e.g., 5 or 10 µM) for 2 hours in the cell culture medium.[5]

  • Wash the cells and replace the medium with an assay buffer.

  • Induce lysosomal exocytosis by adding ionomycin (e.g., 5 µM) for 10 minutes.[1][5]

  • Collect the supernatant (assay buffer) to measure the amount of released β-hexosaminidase.

  • Lyse the cells in lysis buffer to measure the total cellular β-hexosaminidase content.

  • Perform the β-hexosaminidase activity assay on both the supernatant and the cell lysate.

  • Express the released enzyme activity as a percentage of the total cellular activity. A reduction in the percentage of released enzyme in this compound treated cells compared to control cells indicates inhibition of lysosomal exocytosis.

Visualizations

Vacuolin1_Mechanism Vacuolin1 This compound PIKfyve PIKfyve Kinase Vacuolin1->PIKfyve inhibits Ca_Exocytosis Ca²⁺-Dependent Lysosomal Exocytosis Vacuolin1->Ca_Exocytosis inhibits RAB5A RAB5A Activation Vacuolin1->RAB5A activates Lysosome_Maturation Lysosomal Maturation PIKfyve->Lysosome_Maturation promotes Autophagy Autophagy Lysosome_Maturation->Autophagy is required for Content_Release Release of Lysosomal Content Ca_Exocytosis->Content_Release leads to Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion RAB5A->Autophagosome_Lysosome_Fusion inhibits Autophagosome_Lysosome_Fusion->Autophagy is a key step in

Caption: Mechanism of action of this compound.

Vacuolin1_Autophagy_Workflow start Seed HeLa Cells treat Treat with this compound (1 µM, 6h) or Bafilomycin A1 (control) start->treat wash Wash with ice-cold PBS treat->wash lyse Lyse cells wash->lyse sds_page SDS-PAGE and Western Blot lyse->sds_page probe Probe with anti-LC3B and anti-SQSTM1/p62 antibodies sds_page->probe detect Chemiluminescence Detection probe->detect analyze Analyze LC3-II accumulation and SQSTM1/p62 levels detect->analyze

Caption: Experimental workflow for assessing autophagy inhibition.

Vacuolin1_Exocytosis_Workflow start Plate HeLa Cells pre_incubate Pre-incubate with This compound (5-10 µM, 2h) start->pre_incubate induce Induce exocytosis with Ionomycin (5 µM, 10 min) pre_incubate->induce collect_supernatant Collect supernatant induce->collect_supernatant lyse_cells Lyse cells induce->lyse_cells assay_supernatant Assay β-hexosaminidase in supernatant collect_supernatant->assay_supernatant assay_lysate Assay β-hexosaminidase in lysate lyse_cells->assay_lysate calculate Calculate % enzyme release assay_supernatant->calculate assay_lysate->calculate

Caption: Workflow for the lysosomal exocytosis inhibition assay.

References

Application Notes and Protocols: Dissolving and Using Vacuolin-1 in DMSO for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Vacuolin-1 in Dimethyl Sulfoxide (DMSO) for various experimental applications. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and efficacy in in vitro studies.

Product Information and Solubility

This compound is a cell-permeable triazine-based compound known as a potent and selective inhibitor of PIKfyve kinase.[1][2] This inhibition disrupts lysosomal maturation and function, making this compound a valuable tool for studying autophagy, lysosomal exocytosis, and intracellular vesicle transport.[1][3][4] Its molecular weight is 577.42 g/mol .[2]

Proper solubilization is the first critical step for obtaining reliable and reproducible experimental results. The solubility of this compound can vary slightly based on the purity of the compound and the solvent.

Table 1: Summary of this compound Solubility in DMSO

Solubility in DMSO (mg/mL)Molar Concentration (mM)RecommendationsSource(s)
10 mg/mL17.31 mMUse fresh, moisture-free DMSO.[2]
≥7.28 mg/mL≥12.61 mMUse of an ultrasonic bath is beneficial.[5]
5.77 mg/mL9.99 mMSonication is recommended to aid dissolution.[6]
≤5 mg/mL≤8.66 mMN/A[1]

Protocol for Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. It is highly recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in cell culture medium or experimental buffer.

Materials and Equipment:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated pipette

Procedure:

  • Calculation: Determine the required mass of this compound and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 577.42 g/mol x 1000 mg/g = 5.77 mg

  • Weighing: Carefully weigh 5.77 mg of this compound powder and place it into a sterile microcentrifuge tube. To minimize static, it is advisable to centrifuge the vial briefly before opening.[6]

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Aiding Solubility: To ensure complete dissolution, warm the solution to 37°C for a few minutes and sonicate in an ultrasonic water bath until the solution is clear.[1][6] Visual inspection is crucial to confirm that no solid particles remain.

  • Sterilization (Optional): If required for your specific application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

Table 2: Reconstitution Volumes for this compound Stock Solutions

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg1.73 mL
5 mM1 mg0.346 mL (346 µL)
10 mM1 mg0.173 mL (173 µL)
1 mM5 mg8.66 mL
5 mM5 mg1.73 mL
10 mM5 mg0.866 mL (866 µL)

Calculations are based on a molecular weight of 577.42 g/mol .[1][2]

Storage and Handling of Stock Solutions

Proper storage is essential to maintain the stability and activity of this compound.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[2]

  • Storage Temperature:

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C .[2][3]

    • For long-term storage (6 months to 1 year), store aliquots at -80°C .[2][3][6]

  • Inert Gas: For maximum stability, store the powder and DMSO stock solutions under an inert gas like nitrogen.[1][3]

G cluster_prep Stock Solution Preparation cluster_storage Storage & Handling start Start: this compound Powder weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex ultrasonicate 4. Warm (37°C) & Ultrasonicate to a Clear Solution vortex->ultrasonicate aliquot 5. Aliquot into Single-Use Tubes ultrasonicate->aliquot store_short Store at -20°C (Up to 1 Month) aliquot->store_short Short-Term store_long Store at -80°C (Up to 1 Year) aliquot->store_long Long-Term G cluster_lysosome Lysosomal Function Vacuolin1 This compound PIKfyve PIKfyve Kinase Vacuolin1->PIKfyve PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 + RAB5A RAB5A Activation PIKfyve->RAB5A leads to LysosomeMaturation Lysosomal Maturation PIKfyve->LysosomeMaturation PI3P PI3P PI3P->PIKfyve AutophagosomeFusion Autophagosome-Lysosome Fusion RAB5A->AutophagosomeFusion LysosomeMaturation->AutophagosomeFusion Autophagy Autophagy AutophagosomeFusion->Autophagy

References

Application Notes: Step-by-Step Guide for Using Vacuolin-1 in a Lysosomal Exocytosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolin-1 is a cell-permeable small molecule that has been utilized in cell biology to study endosomal and lysosomal trafficking. It is known to induce the rapid formation of large, swollen vacuoles derived from endosomes and lysosomes.[1][2] Its role in lysosomal exocytosis, the process by which lysosomes fuse with the plasma membrane to release their contents, is a subject of active investigation with conflicting reports in the scientific literature. Some studies suggest that this compound is a potent inhibitor of Ca²⁺-dependent lysosomal exocytosis, while others indicate it has no inhibitory effect or may even enhance exocytosis under specific conditions.[3][4] This document provides a detailed guide for using this compound in lysosomal exocytosis assays, addressing the existing controversies and offering protocols for key experiments.

This compound is also recognized as a potent and selective inhibitor of PIKfyve, a lipid kinase that plays a crucial role in the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[5][6] This inhibition is thought to be a key part of its mechanism of action. Additionally, this compound has been shown to activate the small GTPase Rab5A, which is involved in endosomal fusion.[7][8]

These application notes will provide researchers with the necessary protocols to investigate the effects of this compound on lysosomal exocytosis, present the conflicting data in a structured format, and offer visual representations of the proposed signaling pathways and experimental workflows.

Data Presentation

The effects of this compound on lysosomal exocytosis have yielded varied results across different studies. The following tables summarize the quantitative data from key publications to provide a clear comparison.

Table 1: Effect of this compound on β-Hexosaminidase Release

Cell LineThis compound ConcentrationStimulusIncubation TimeResultReference
HeLa5 µM or 10 µM5 µM Ionomycin2 hoursNo more β-hexosaminidase release compared to unstimulated cells (~4% of total)[1][9]
HeLa5 µM5 µM Ionomycin1 hourNo inhibition of ionomycin-induced β-hexosaminidase secretion[3]
NRK5 µM5 µM Ionomycin1 hourNo inhibition of ionomycin-induced β-hexosaminidase secretion[3]
BMMCs10 µMFcepsilonRI triggering3 hoursInhibition of exocytosis[4][6]
RBL-2H3Not specifiedFcepsilonRI triggeringNot specifiedEnhanced exocytosis[4]

Table 2: Effect of this compound on Lamp-1 Surface Expression

Cell LineThis compound ConcentrationStimulusResultReference
BSC-11 µM5 µM IonomycinComplete inhibition of the surface appearance of Lamp-1[1][7]
HeLa5 µM5 µM IonomycinNo alteration in the punctate Lamp-1 surface staining[3]
NRK5 µM5 µM IonomycinNo alteration in the punctate Lamp-1 surface staining[3]

Experimental Protocols

Two primary methods are used to assess lysosomal exocytosis: measuring the release of lysosomal enzymes, such as β-hexosaminidase, into the extracellular medium, and detecting the appearance of lysosomal membrane proteins, like Lamp-1, on the cell surface.

Protocol 1: β-Hexosaminidase Release Assay

This assay quantifies the activity of the lysosomal enzyme β-hexosaminidase released from cells following stimulation.

Materials:

  • Cells of interest (e.g., HeLa, NRK, BMMCs)

  • 12-well cell culture plates

  • This compound (stock solution in DMSO)

  • Ionomycin (or other desired stimulus)

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 25 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, with protease inhibitors)

  • 96-well black plates

  • 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG), substrate

  • Substrate buffer (e.g., 40 mM sodium citrate, 88 mM Na₂PO₄, pH 4.5)

  • Stop solution (e.g., 2 M Na₂CO₃, 1.1 M Glycine, pH 10.0)[1]

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.[1]

  • This compound Pre-treatment:

    • Wash cells once with PBS.

    • Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) in phenol red-free medium for the desired time (e.g., 1-3 hours) at 37°C.[1][6] Include a vehicle control (DMSO).

  • Stimulation:

    • Following pre-treatment, add the stimulus (e.g., 5 µM Ionomycin) to the wells and incubate for the appropriate time (e.g., 10 minutes) at 37°C.[1][3] Include an unstimulated control.

  • Sample Collection:

    • Supernatant: Carefully collect the supernatant from each well. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet any cell debris. Transfer the cleared supernatant to a new tube.[1]

    • Cell Lysate: Wash the cells remaining in the wells with PBS. Add cell lysis buffer to each well and lyse the cells (e.g., by scraping and sonication). Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.[1]

  • Enzymatic Assay:

    • In a 96-well black plate, add a sample of the supernatant and a diluted sample of the cell lysate in triplicate.

    • Prepare the substrate solution by dissolving MUG in the substrate buffer.

    • Add the substrate solution to each well.

    • Incubate the plate at 37°C for 15-60 minutes.[5]

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the fluorescence using a plate reader.

    • Calculate the percentage of β-hexosaminidase released using the following formula: % Release = [Fluorescence (Supernatant) / (Fluorescence (Supernatant) + Fluorescence (Lysate))] x 100

Protocol 2: Lamp-1 Surface Expression Assay

This assay detects the presence of the lysosomal-associated membrane protein 1 (Lamp-1) on the outer leaflet of the plasma membrane, which is indicative of lysosome-plasma membrane fusion.

Materials:

  • Cells of interest

  • Cell culture plates or coverslips

  • This compound

  • Stimulus (e.g., Ionomycin)

  • Primary antibody against the luminal domain of Lamp-1

  • Fluorescently labeled secondary antibody

  • Blocking buffer (e.g., 5% FCS in PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for total Lamp-1 staining control)

  • DAPI (for nuclear staining)

  • Flow cytometer or fluorescence microscope

Procedure for Flow Cytometry:

  • Cell Preparation and Treatment:

    • Grow cells in suspension or detach adherent cells.

    • Pre-treat cells with this compound as described in Protocol 1.

    • Stimulate the cells to induce lysosomal exocytosis.

  • Staining:

    • Keep cells on ice for all subsequent steps.

    • Pellet the cells by centrifugation.

    • Resuspend the cells in blocking buffer and incubate for 10 minutes on ice.

    • Add the primary anti-Lamp-1 antibody and incubate for 30-60 minutes on ice.

    • Wash the cells with PBS.

    • Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

    • Wash the cells with PBS.

  • Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity of the cell population.

Procedure for Immunofluorescence Microscopy:

  • Cell Seeding and Treatment:

    • Grow cells on coverslips.

    • Perform this compound pre-treatment and stimulation as described above.

  • Staining:

    • Place coverslips on ice and wash with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Wash with PBS.

    • Block with blocking buffer.

    • Incubate with the primary anti-Lamp-1 antibody.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI.

    • Wash with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathways

Vacuolin1_Signaling_Pathway

Experimental Workflow

Lysosomal_Exocytosis_Assay_Workflow

Conclusion

The use of this compound in studying lysosomal exocytosis requires careful consideration of the conflicting literature. The provided protocols for the β-hexosaminidase release assay and Lamp-1 surface expression assay offer robust methods to investigate its effects. Researchers should be aware that the outcome may be cell-type dependent and influenced by the specific experimental conditions. The presented data and diagrams are intended to guide the experimental design and interpretation of results when using this compound as a tool to dissect the complex process of lysosomal exocytosis.

References

Application Notes and Protocols for Live-Cell Imaging of Lysosomal Dynamics Using Vacuolin-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vacuolin-1 is a potent, cell-permeable small molecule that serves as a valuable tool for studying lysosomal dynamics and function. It has a multi-faceted mechanism of action, primarily acting as a selective inhibitor of PIKfyve kinase and blocking Ca²⁺-dependent lysosomal exocytosis.[1][2] These actions lead to a range of observable effects on lysosomes, including the enlargement of lysosomes and endosomes, inhibition of autophagosome-lysosome fusion, and an increase in lysosomal pH.[3][4][5] These characteristics make this compound a powerful modulator for live-cell imaging studies aimed at understanding lysosomal trafficking, autophagy, and membrane dynamics.

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging experiments to monitor lysosomal dynamics.

Mechanism of Action

This compound exerts its effects on lysosomal dynamics through two primary mechanisms:

  • PIKfyve Inhibition: this compound is a potent inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][2] PtdIns(3,5)P₂ is crucial for the regulation of endomembrane trafficking and the maturation of lysosomes.[1] By inhibiting PIKfyve, this compound disrupts these processes, leading to impaired lysosomal maturation and function.[1][2]

  • Inhibition of Ca²⁺-Dependent Lysosomal Exocytosis: this compound blocks the fusion of lysosomes with the plasma membrane in a calcium-dependent manner.[1][6] This prevents the release of lysosomal contents into the extracellular space, a process involved in cellular repair and other physiological events.

A significant consequence of this compound's activity is the activation of the small GTPase RAB5A.[3][4][7] Activated RAB5A is involved in the homotypic fusion of endosomes and lysosomes, contributing to the formation of the large vacuoles observed after this compound treatment.[3] This activation also plays a role in blocking the fusion of autophagosomes with lysosomes.[3][4][7]

Data Presentation

The following tables summarize the quantitative effects of this compound on lysosomal parameters as reported in the literature.

Table 1: Effect of this compound on Lysosomal pH

Cell TypeThis compound ConcentrationTreatment DurationInitial Lysosomal pHLysosomal pH after TreatmentReference
HeLa1 µMNot Specified4.75.2[3]

Table 2: Effect of this compound on Lysosomal Exocytosis (β-hexosaminidase Release)

Cell TypeThis compound ConcentrationPre-treatment DurationStimulus% β-hexosaminidase Release (Control)% β-hexosaminidase Release (this compound)Reference
HeLa5 µM2 hours5 µM Ionomycin18 - 20%~4%[8]
HeLa10 µM2 hours5 µM Ionomycin18 - 20%~4%[8]

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Induced Lysosomal Enlargement

This protocol describes how to observe the morphological changes of lysosomes in real-time upon treatment with this compound.

Materials:

  • Mammalian cells (e.g., HeLa, COS-7, or a cell line relevant to the research)

  • Glass-bottom dishes or chamber slides suitable for live-cell imaging

  • Complete cell culture medium

  • LysoTracker dye (e.g., LysoTracker Red DND-99)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging buffer (e.g., phenol red-free DMEM with 25 mM HEPES)

  • Confocal or fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: The day before the experiment, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Lysosome Staining:

    • Prepare a working solution of LysoTracker dye in pre-warmed complete culture medium. A final concentration of 50-100 nM is typically recommended.

    • Remove the culture medium from the cells and replace it with the LysoTracker-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.

  • Cell Washing:

    • Gently remove the LysoTracker-containing medium.

    • Wash the cells twice with pre-warmed live-cell imaging buffer to remove excess dye.

    • After the final wash, add fresh, pre-warmed live-cell imaging buffer to the dish.

  • Microscope Setup:

    • Place the dish on the microscope stage within the pre-heated (37°C) and CO₂-controlled (5%) incubation chamber.

    • Allow the cells to equilibrate for at least 10-15 minutes.

    • Locate a field of view with healthy, well-stained cells.

  • Image Acquisition (Baseline):

    • Acquire initial images of the lysosomes before adding this compound. This will serve as the baseline control. Use appropriate laser lines and filter sets for the chosen LysoTracker dye (e.g., for LysoTracker Red, Ex: 577 nm, Em: 590 nm).

    • It is recommended to use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in the live-cell imaging buffer to the desired final concentration (typically 1-10 µM).

    • Carefully add the this compound solution to the dish. A vehicle control (DMSO) should be run in parallel.

  • Time-Lapse Imaging:

    • Immediately start acquiring time-lapse images. The frequency of image acquisition will depend on the desired temporal resolution. For observing lysosomal enlargement, acquiring images every 1-5 minutes for a duration of 1-2 hours is a good starting point.

  • Data Analysis:

    • Analyze the acquired images to quantify changes in lysosomal size, number, and morphology over time. Image analysis software such as ImageJ/Fiji can be used for this purpose.

Protocol 2: Assessing the Effect of this compound on Autophagosome-Lysosome Fusion

This protocol utilizes a tandem fluorescent-tagged LC3B (mRFP-GFP-LC3B) to monitor the blockade of autophagosome-lysosome fusion by this compound. In this system, autophagosomes appear as yellow puncta (mRFP and GFP fluorescence), while autolysosomes appear as red puncta (mRFP fluorescence only, as the GFP signal is quenched by the acidic lysosomal environment). A blockage in fusion will result in an accumulation of yellow puncta.

Materials:

  • Cells stably expressing mRFP-GFP-LC3B

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Seeding: Seed the mRFP-GFP-LC3B expressing cells as described in Protocol 1.

  • Microscope Setup: Set up the microscope for live-cell imaging as described in Protocol 1.

  • Image Acquisition (Baseline): Acquire baseline images of the cells, capturing both GFP (e.g., Ex: 488 nm, Em: 509 nm) and mRFP (e.g., Ex: 584 nm, Em: 607 nm) channels.

  • Treatment:

    • Treat the cells with this compound (1 µM) or a vehicle control (DMSO).

    • As a positive control for autophagy induction, cells can be treated with an autophagy inducer like rapamycin or starved by incubating in Earle's Balanced Salt Solution (EBSS).

  • Time-Lapse Imaging: Acquire time-lapse images in both GFP and mRFP channels for the desired duration (e.g., 2-6 hours), capturing images every 10-15 minutes.

  • Data Analysis:

    • Merge the GFP and mRFP channels.

    • Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell at different time points and across different treatment conditions. An increase in the ratio of yellow to red puncta in this compound treated cells indicates an inhibition of autophagosome-lysosome fusion.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Vacuolin1_Mechanism Vacuolin1 This compound PIKfyve PIKfyve Vacuolin1->PIKfyve inhibits CaExocytosis Ca²⁺-Dependent Lysosomal Exocytosis Vacuolin1->CaExocytosis inhibits RAB5A RAB5A Vacuolin1->RAB5A activates PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 produces PtdIns3P PtdIns(3)P PtdIns3P->PIKfyve LysosomalMaturation Lysosomal Maturation PtdIns35P2->LysosomalMaturation promotes RAB5A_GTP RAB5A-GTP (Active) RAB5A->RAB5A_GTP HomotypicFusion Homotypic Fusion of Endosomes/Lysosomes RAB5A_GTP->HomotypicFusion promotes AutophagosomeLysosomeFusion Autophagosome-Lysosome Fusion RAB5A_GTP->AutophagosomeLysosomeFusion inhibits

Caption: Mechanism of action of this compound.

LiveCell_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A 1. Seed Cells on Glass-Bottom Dish B 2. Stain Lysosomes (e.g., LysoTracker) A->B C 3. Wash Cells B->C D 4. Mount on Microscope & Equilibrate C->D E 5. Acquire Baseline Images D->E F 6. Add this compound E->F G 7. Start Time-Lapse Acquisition F->G H 8. Quantify Lysosomal Dynamics G->H

Caption: Experimental workflow for live-cell imaging with this compound.

Autophagy_Flux_Assay cluster_construct Reporter Construct cluster_pathway Cellular Localization cluster_observation Fluorescence Observation cluster_vacuolin1 Effect of this compound A mRFP-GFP-LC3B B Autophagosome A->B C Autolysosome B->C Fusion with Lysosome D Yellow Puncta (mRFP + GFP) B->D E Red Puncta (mRFP only) C->E G Blockade of Fusion C->G D->E GFP Quenching in Acidic Environment F This compound F->G H Accumulation of Yellow Puncta G->H

Caption: Logic of the mRFP-GFP-LC3B autophagy flux assay.

References

Application Notes: Visualizing Cellular Responses to Vacuolin-1 with Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolin-1 is a cell-permeable small molecule that potently modulates intracellular vesicle trafficking. It is widely recognized for its ability to induce the formation of large vacuoles derived from the homotypic fusion of endosomes and lysosomes.[1] Furthermore, this compound is known to inhibit the crucial fusion step between autophagosomes and lysosomes, a key process in autophagy, by activating RAB5A and inhibiting the lipid kinase PIKfyve.[2][3][4] These effects culminate in the alkalinization of lysosomal pH and a blockage in the endosomal-lysosomal degradation pathway.[2][5] Immunofluorescence staining is an indispensable technique for visualizing these morphological and functional changes within the cell, providing critical insights into the compound's mechanism of action. This document provides a detailed protocol for the immunofluorescent staining of cells treated with this compound.

This compound Mechanism of Action

This compound exerts its effects by intervening in several key cellular trafficking and fusion events. Its primary recognized targets include the inhibition of PIKfyve kinase and the activation of the small GTPase RAB5A.[2][4] This leads to a cascade of downstream effects, including the blockage of autophagosome-lysosome fusion and an increase in lysosomal pH.[2] The compound also induces the homotypic fusion of late endosomes and lysosomes, resulting in the characteristic large, swollen vacuoles that are readily observable via microscopy.[1] While initially reported to block Ca²⁺-dependent lysosomal exocytosis, this effect remains a point of contention in the scientific literature.[1][6][7]

Vacuolin1_Pathway cluster_vacuolin This compound cluster_targets Direct Targets cluster_effects Cellular Effects Vacuolin1 This compound PIKfyve PIKfyve Vacuolin1->PIKfyve Inhibits RAB5A RAB5A Vacuolin1->RAB5A Activates LysosomeFusion Homotypic Lysosome/ Endosome Fusion Vacuolin1->LysosomeFusion Induces LysoPH ↑ Lysosomal pH (Alkalinization) Vacuolin1->LysoPH Causes Autophagy Autophagosome- Lysosome Fusion PIKfyve->Autophagy Required for RAB5A->Autophagy Blocks Vacuole Large Vacuoles LysosomeFusion->Vacuole Degradation ↓ Endolysosomal Degradation Autophagy->Degradation LysoPH->Degradation Inhibits

Caption: this compound signaling pathway.

Data Summary

The following tables summarize key quantitative parameters and findings from studies utilizing this compound.

Table 1: Experimental Parameters for this compound Treatment and Observed Effects

Cell TypeThis compound ConcentrationIncubation TimeKey Observed Effect(s)Reference(s)
BSC-11 µM1 hourFormation of large vacuoles from endosomes/lysosomes.[1]
HeLa1 µM1 hourMarkedly enlarged Lamp-1-positive vesicles.[6]
HeLa1 µM6 hoursAccumulation of autophagosomes (yellow LC3 puncta).[2]
HeLa5-10 µM2 hoursInhibition of β-hexosaminidase release.[1][7]
NRK5 µM1 hourNo inhibition of ionomycin-induced β-hexosaminidase secretion.[6]

Table 2: Quantitative Analysis of this compound Effects on Lysosomes

ParameterCell TypeThis compound TreatmentControl ValueTreated ValueKey FindingReference(s)
Lysosomal pHHeLa1 µM~4.7~5.2This compound alkalinizes lysosomal pH.[2]
β-hexosaminidase Release (Ionomycin-induced)HeLa5-10 µM for 2h18-20%~4%This compound blocks Ca²⁺-dependent lysosomal exocytosis.[1]
β-hexosaminidase Release (Ionomycin-induced)HeLa5 µM for 1h~14%~16%This compound does not inhibit Ca²⁺-dependent lysosomal exocytosis.[6]

Experimental Workflow: Immunofluorescence Staining

The following diagram outlines the key steps in the immunofluorescence protocol for cells treated with this compound.

IF_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining Procedure cluster_final Final Steps A 1. Seed cells on glass coverslips B 2. Culture overnight (37°C, 5% CO2) A->B C 3. Treat cells with This compound (e.g., 1µM) or DMSO vehicle B->C D 4. Wash with PBS C->D E 5. Fix with 3.7% PFA D->E F 6. Permeabilize (e.g., 0.05% Saponin) E->F G 7. Block with BSA F->G H 8. Incubate with Primary Antibody (e.g., anti-Lamp-1) G->H I 9. Wash with PBS H->I J 10. Incubate with Fluorescent Secondary Antibody I->J K 11. Wash & Counterstain (e.g., DAPI) J->K L 12. Mount coverslip on slide K->L M 13. Image with fluorescence microscope L->M

Caption: Immunofluorescence workflow.

Detailed Immunofluorescence Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials and Reagents
  • Cells: HeLa, BSC-1, or other appropriate adherent cell line.

  • Culture Medium: DMEM or other suitable medium, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Coverslips: Sterile glass coverslips (#1.5 thickness recommended).[8]

  • This compound (Stock solution in DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 3.7% or 4% Paraformaldehyde (PFA) in PBS. Prepare fresh and handle in a fume hood.[1][8]

  • Permeabilization Buffer: PBS containing 0.05% Saponin or 0.1% Triton X-100.[1]

  • Blocking Buffer: PBS containing 1% Bovine Serum Albumin (BSA).[9]

  • Primary Antibodies: e.g., Rabbit anti-Lamp-1, Mouse anti-LC3B. (Refer to manufacturer's datasheet for dilution).

  • Secondary Antibodies: Fluorophore-conjugated antibodies against the primary antibody species (e.g., Alexa Fluor 488 Goat anti-Rabbit IgG).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting medium.

Procedure
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed culture medium. A final concentration of 1 µM is a common starting point.[1] Prepare a vehicle control using the same final concentration of DMSO.

    • Aspirate the old medium from the cells and replace it with the this compound or vehicle-containing medium.

    • Incubate for the desired time (e.g., 1 to 6 hours) at 37°C.[1][2]

  • Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.

    • Add 1 mL of 3.7% PFA solution to each well and incubate for 15-20 minutes at room temperature.[1]

    • Aspirate the PFA and wash the cells three times with PBS, for 5 minutes each wash.

  • Permeabilization and Blocking:

    • To stain intracellular targets, add Permeabilization Buffer (e.g., 0.05% saponin in PBS) and incubate for 10 minutes at room temperature.[1]

    • Aspirate the permeabilization buffer.

    • Add Blocking Buffer (1% BSA in PBS) and incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-Lamp-1) to its optimal concentration in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody solution to each coverslip.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.

    • Add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature in a humidified, dark chamber.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • During the second wash, DAPI can be added to the PBS to stain the nuclei.

    • Briefly rinse the coverslips with deionized water to remove salt crystals.

    • Carefully remove the coverslips from the wells using fine-tipped forceps. Wick away excess water by touching the edge to a kimwipe.

    • Mount the coverslips cell-side down onto a small drop of mounting medium on a microscope slide. Press gently to remove air bubbles.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Store the slides at 4°C, protected from light, until ready for imaging.

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

References

Troubleshooting & Optimization

Troubleshooting Vacuolin-1 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using Vacuolin-1 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, triazine-based small molecule.[1] Its primary mechanism of action is the inhibition of the phosphoinositide kinase, PIKfyve.[2][3] This inhibition impairs lysosomal maturation and function, leading to a blockage of autophagosome-lysosome fusion.[2][3][4] Additionally, this compound has been shown to activate RAB5A GTPase, which contributes to the disruption of the fusion between autophagosomes and lysosomes.[4] It was initially identified as an inhibitor of Ca²⁺-dependent lysosomal exocytosis.[5][6]

Q2: What are the key physicochemical properties of this compound?

Understanding the properties of this compound is crucial for its effective use in experiments. Key characteristics are summarized in the table below.

PropertyValueCitations
Molecular Formula C₂₆H₂₄IN₇O[2][5][6][7]
Molecular Weight 577.42 g/mol [2][6][7]
Appearance Crystalline solid, typically white.[5][7]
Primary Solvent Dimethyl sulfoxide (DMSO)[2][3][5][6]
Solubility in DMSO Ranges from ≥5.77 mg/mL to 25 mg/mL.[2][3][5][6][7]
Insoluble in Water and Ethanol.[2][5]
Storage (Powder) -20°C for up to 3 years.[2][6]
Storage (Stock Solution) -80°C for up to 1 year; -20°C for up to 1 month.[2]

Q3: At what concentration should I use this compound in my cell culture experiments?

The optimal concentration of this compound is cell-type and application-dependent. However, most published studies report effective concentrations in the low micromolar range, typically between 1 µM and 10 µM.[1][2][3][5][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

A common issue encountered is the precipitation of this compound upon its addition to aqueous cell culture media. This guide provides potential causes and solutions to this problem.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

This is a frequent challenge due to the low aqueous solubility of this compound.[2][5] The troubleshooting workflow below can help identify and resolve the issue.

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock prep_stock Action: Prepare fresh stock solution in anhydrous DMSO. Use sonication to aid dissolution. check_stock->prep_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes prep_stock->check_dilution direct_dilution Direct dilution of concentrated stock into media check_dilution->direct_dilution serial_dilution Serial dilution in media or buffer check_dilution->serial_dilution recommend_protocol Action: Use the recommended two-step or serial dilution protocol. Pre-warm media and stock solution. direct_dilution->recommend_protocol check_media Are there known incompatibilities with the media? serial_dilution->check_media recommend_protocol->check_media media_components High concentrations of proteins or salts in media. check_media->media_components resolve Problem Resolved check_media->resolve No obvious issues test_solubility Action: Perform a small-scale solubility test in your specific medium. media_components->test_solubility test_solubility->resolve

Caption: Troubleshooting workflow for this compound precipitation.

Potential Causes and Detailed Solutions:

1. Improper Stock Solution Preparation or Storage

  • Cause: this compound is hydrophobic. If the DMSO used is not anhydrous, or if the stock solution has been stored for a prolonged period at -20°C, it may have absorbed moisture, reducing the solubility of the compound.[2] Repeated freeze-thaw cycles can also cause the compound to fall out of solution.[2][3]

  • Solution:

    • Prepare stock solutions using high-quality, anhydrous DMSO.

    • To aid dissolution, sonication is recommended.[6]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]

    • Store aliquots at -80°C for long-term stability.[2]

2. Incorrect Dilution Method

  • Cause: Directly adding a highly concentrated DMSO stock of a hydrophobic compound into a large volume of aqueous media can cause it to precipitate immediately. This is due to the rapid change in solvent polarity.

  • Solution: Employ a serial dilution method.

    • First, create an intermediate dilution of the this compound stock solution in pure DMSO.[6]

    • Then, add this intermediate dilution to the cell culture medium.

    • It is also advisable to pre-warm both the stock solution and the cell culture medium to 37°C before mixing to prevent precipitation caused by low temperatures.[6]

3. High Final Concentration of DMSO

  • Cause: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. A high volume of DMSO added to the media can also alter the solubility of media components, potentially leading to precipitation.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% and ideally at or below 0.1%. This requires preparing a sufficiently concentrated stock solution.

4. Media Composition

  • Cause: Certain components in complex cell culture media, such as high concentrations of salts or proteins, can interact with this compound and reduce its solubility.[9]

  • Solution: If precipitation persists, perform a small-scale test by adding the this compound working solution to a small volume of your specific cell culture medium in a sterile tube. Observe for any precipitation before adding it to your cells. If your medium is the issue, consider using a simpler basal medium for the duration of the treatment, if experimentally feasible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step guide for preparing this compound solutions to minimize the risk of precipitation.

  • Calculate Required Amount: Determine the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO. (Molecular Weight = 577.42 g/mol )

  • Reconstitution of Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex and sonicate the vial until the compound is completely dissolved, resulting in a clear solution.[6]

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes.

    • Store these aliquots at -80°C for up to one year.[2]

  • Preparation of Working Solution (Example for a final concentration of 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Pre-warm your cell culture medium to 37°C.[6]

    • Perform a serial dilution. For a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution for every 1 mL of cell culture medium (a 1:1000 dilution).

    • Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.

Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism of action for this compound in the context of autophagy inhibition.

G cluster_0 This compound Mechanism of Action vacuolin1 This compound pikfyve PIKfyve Kinase vacuolin1->pikfyve Inhibits rab5a RAB5A GTPase vacuolin1->rab5a Activates autolysosome Autolysosome (Fusion Blocked) pikfyve->autolysosome Inhibition Impairs Fusion maturation Lysosomal Maturation pikfyve->maturation Promotes rab5a->autolysosome Inhibits Fusion autophagosome Autophagosome autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome Lysosome maturation->lysosome Leads to functional

Caption: this compound inhibits PIKfyve and activates RAB5A to block autophagy.

References

Potential off-target effects of Vacuolin-1 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vacuolin-1 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable triazine-based compound that potently and reversibly inhibits the fusion of autophagosomes with lysosomes in mammalian cells.[1][2] This leads to an accumulation of autophagosomes. It also blocks the fusion of endosomes and lysosomes, impairing general endosomal-lysosomal degradation.[1][3]

Q2: What are the known molecular targets of this compound?

This compound has been identified as a potent and selective inhibitor of PIKfyve, a phosphoinositide kinase that synthesizes PI(3,5)P2.[4] Inhibition of PIKfyve impairs lysosomal maturation and is a key mechanism behind the observed effects on autophagy and endosomal trafficking.[4] Additionally, this compound has been shown to activate RAB5A GTPase, which contributes to the blockage of autophagosome-lysosome fusion.[1][2] It has also been suggested to target Capping protein Zβ (CapZβ) to inhibit endosomal trafficking.

Q3: How does this compound affect lysosomal function?

This compound treatment leads to an alkalinization of lysosomal pH and a decrease in lysosomal Ca2+ content.[1][3] It has been reported to marginally inhibit vacuolar ATPase activity.[1] These effects contribute to the overall impairment of lysosomal degradative capacity.

Q4: Is this compound toxic to cells?

This compound has been reported to exhibit significantly less cell toxicity compared to other autophagy inhibitors like chloroquine (CQ), even at concentrations where it is more potent in inhibiting autophagy.[1][3] However, as with any compound, it is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.

Q5: Are the effects of this compound reversible?

Yes, the inhibitory effects of this compound on autophagy are reversible.[1][2]

Troubleshooting Guide

Problem 1: I am not observing the expected accumulation of autophagosomes (e.g., LC3-II puncta) after this compound treatment.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A common starting concentration is 1 µM.[1]

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Optimize the incubation time. Effects on autophagosome accumulation can often be observed within 6 hours of treatment.[1]

  • Possible Cause 3: Cell-type specific differences.

    • Solution: The response to this compound can vary between cell lines. Confirm that your cell line is competent for autophagy. It may be necessary to use a positive control for autophagy induction (e.g., starvation) or inhibition (e.g., bafilomycin A1).

  • Possible Cause 4: Issues with LC3 detection.

    • Solution: Ensure your LC3 antibody is validated for immunofluorescence or western blotting. For imaging, use a tandem fluorescent-tagged LC3B (tfLC3B) to distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta).[1]

Problem 2: I am observing unexpected or conflicting results regarding lysosomal exocytosis.

  • Background: There are conflicting reports in the literature regarding the effect of this compound on Ca2+-dependent lysosomal exocytosis.

    • One study reported that this compound blocks Ca2+-dependent exocytosis of lysosomes induced by ionomycin or plasma membrane wounding, without affecting cell resealing.[5][6] This was observed as an inhibition of β-hexosaminidase release and cell surface appearance of LAMP-1.[5]

    • However, a subsequent study from a different group reported that this compound, while altering lysosome morphology, does not inhibit the exocytosis of lysosomes induced by a Ca2+ ionophore or plasma membrane wounding.[7]

  • Troubleshooting Steps:

    • Verify Compound Activity: First, confirm that your batch of this compound is active by assessing its effect on lysosomal morphology (i.e., the formation of large vacuoles).[7]

    • Review Experimental Protocol: The discrepancy in the literature may be due to subtle differences in experimental protocols. Carefully review the methodologies of the cited papers and compare them to your own. Pay close attention to the timing of this compound treatment, the method of inducing Ca2+ influx, and the specifics of the release assay.[5][7]

    • Use Multiple Assays: To get a clearer picture, use multiple assays to assess lysosomal exocytosis, such as measuring the release of different lysosomal enzymes and monitoring the surface expression of lysosomal membrane proteins like LAMP-1.

Problem 3: My cells are showing signs of toxicity or altered morphology not related to vacuole formation.

  • Possible Cause 1: High concentration or prolonged exposure.

    • Solution: Although less toxic than CQ, high concentrations or very long incubation times can still lead to toxicity. Perform a cell viability assay (e.g., MTT assay) to establish a non-toxic working concentration and time frame for your experiments.[1]

  • Possible Cause 2: Off-target effects on other cellular processes.

    • Solution: Be aware of the known off-target effects of this compound, such as inhibition of PIKfyve and activation of RAB5A.[1] Consider whether these effects could be influencing your results. For example, altered endosomal trafficking due to PIKfyve inhibition could have downstream consequences.

  • Possible Cause 3: Solvent effects.

    • Solution: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (DMSO alone) in all your experiments.

Quantitative Data Summary

Table 1: Potency and Toxicity of this compound vs. Chloroquine (CQ) in HeLa Cells

ParameterThis compoundChloroquine (CQ)Reference
Autophagy Inhibition Potency At least 10-fold more potent than CQ-[1]
Cell Viability (48h treatment) Significantly less toxic than CQMore toxic at higher concentrations[1]

Table 2: Effects of this compound on Lysosomal Properties in HeLa Cells

ParameterControlThis compound (1 µM)Reference
Lysosomal pH ~4.7~5.2[8]
Lysosomal Ca2+ Release (GPN-induced) NormalMarkedly inhibited[1]

Signaling Pathways and Workflows

Vacuolin1_Signaling_Pathway Vacuolin1 This compound PIKfyve PIKfyve Vacuolin1->PIKfyve inhibits RAB5A RAB5A Vacuolin1->RAB5A activates PI35P2 PI(3,5)P2 Synthesis PIKfyve->PI35P2 LysosomalMaturation Lysosomal Maturation PI35P2->LysosomalMaturation Lysosome Lysosome LysosomalMaturation->Lysosome Autolysosome Autolysosome (Fusion Blocked) RAB5A->Autolysosome inhibits fusion Endolysosome Endo-lysosome (Fusion Blocked) RAB5A->Endolysosome inhibits fusion Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome->Autolysosome Lysosome->Endolysosome Autophagy Autophagic Degradation Autolysosome->Autophagy Endosome Endosome Endosome->Endolysosome

Caption: this compound signaling pathway in autophagy inhibition.

Troubleshooting_Workflow Start Unexpected Result with This compound CheckConcentration Verify Concentration (Dose-Response) Start->CheckConcentration CheckTime Optimize Incubation Time CheckConcentration->CheckTime Concentration OK RefineProtocol Refine Protocol and Re-evaluate CheckConcentration->RefineProtocol Concentration Not Optimal CheckToxicity Assess Cell Viability (e.g., MTT Assay) CheckTime->CheckToxicity Time OK CheckTime->RefineProtocol Time Not Optimal CheckMorphology Confirm Vacuole Formation CheckToxicity->CheckMorphology Viability OK CheckToxicity->RefineProtocol Toxicity Observed CheckOnTarget Assess On-Target Effect (e.g., LC3 puncta, Lysosomal pH) CheckMorphology->CheckOnTarget Morphology as Expected CheckMorphology->RefineProtocol No Vacuoles ConsiderOffTarget Consider Off-Target Effects (PIKfyve, RAB5A) CheckOnTarget->ConsiderOffTarget On-Target Effect Present ConsultLiterature Consult Literature for Contradictory Findings CheckOnTarget->ConsultLiterature On-Target Effect Absent ConsiderOffTarget->RefineProtocol ConsultLiterature->RefineProtocol

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to assess cytotoxicity.

  • Materials:

    • Cells of interest

    • 96-well plate

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

2. EGFR Degradation Assay

This protocol assesses the function of the endosomal-lysosomal degradation pathway.

  • Materials:

    • HeLa cells (or other suitable cell line)

    • 6-well plates

    • Serum-free medium

    • This compound (1 µM)

    • EGF (Epidermal Growth Factor)

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Anti-EGFR antibody

    • Anti-loading control antibody (e.g., anti-actin or anti-tubulin)

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Plate HeLa cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for at least 4 hours.

    • Pre-treat the cells with 1 µM this compound or vehicle control for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 30, 60, 120 minutes).

    • At each time point, wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using an anti-EGFR antibody to detect the levels of EGFR.

    • Use a loading control antibody to ensure equal protein loading.

    • A block in EGFR degradation in this compound treated cells compared to the control indicates inhibition of the endosomal-lysosomal pathway.

3. β-hexosaminidase Release Assay

This protocol measures Ca2+-dependent lysosomal exocytosis.

  • Materials:

    • HeLa cells (or other suitable cell line)

    • 24-well plates

    • HEPES-buffered medium

    • This compound (e.g., 5-10 µM)

    • Ionomycin (Ca2+ ionophore)

    • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer

    • Stop solution: Glycine-carbonate buffer

    • Cell lysis buffer (e.g., 0.5% Triton X-100)

    • Microplate reader

  • Procedure:

    • Plate cells in a 24-well plate and grow to confluency.

    • Wash the cells with HEPES-buffered medium.

    • Pre-incubate the cells with this compound or vehicle control for 1 hour at 37°C.

    • Stimulate the cells with ionomycin (e.g., 5 µM) for 10-15 minutes to induce Ca2+ influx.

    • Collect the supernatant from each well. This contains the released β-hexosaminidase.

    • Lyse the cells remaining in the wells with lysis buffer. This represents the intracellular β-hexosaminidase.

    • In a new 96-well plate, mix aliquots of the supernatant and cell lysates with the substrate solution.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase released by dividing the amount in the supernatant by the total amount (supernatant + lysate).

4. Immunofluorescence for LC3 and LAMP1 Colocalization

This protocol is for visualizing autophagosomes and lysosomes.

  • Materials:

    • Cells grown on coverslips

    • This compound

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibodies: anti-LC3 and anti-LAMP1

    • Fluorescently-labeled secondary antibodies (with distinct colors)

    • DAPI (for nuclear staining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on coverslips in a 24-well plate.

    • Treat the cells with this compound (e.g., 1 µM for 6 hours) or controls.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

    • Wash with PBS and block with blocking buffer for 1 hour.

    • Incubate with primary antibodies (anti-LC3 and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides with mounting medium.

    • Visualize using a fluorescence microscope. Inhibition of autophagosome-lysosome fusion by this compound will result in an increase in LC3 puncta that do not colocalize with LAMP1-positive lysosomes.[1]

References

Technical Support Center: Interpreting Changes in Cell Morphology After Vacuolin-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting changes in cell morphology and related experimental outcomes following treatment with Vacuolin-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable triazine-based compound that acts as a potent and reversible inhibitor of the fusion between autophagosomes and lysosomes.[1][2][3] It is also identified as a selective inhibitor of PIKfyve kinase, which plays a crucial role in lysosomal maturation.[4][5][6] Its mechanism of action involves the activation of the small GTPase RAB5A, which leads to a blockage in the fusion of autophagosomes and endosomes with lysosomes.[1][2][3] This inhibition results in the accumulation of autophagosomes within the cell.[1][3] Furthermore, this compound treatment leads to an increase in lysosomal pH (alkalinization) and a decrease in lysosomal calcium levels.[1][3]

Q2: What are the expected morphological changes in cells treated with this compound?

The most prominent morphological change observed after this compound treatment is the formation of large, swollen cytoplasmic vacuoles.[7][8] These vacuoles are derived from the homotypic fusion of endosomes and lysosomes.[1][7] Electron microscopy reveals an accumulation of autophagic vacuoles in treated cells.[1][9] It is important to note that this compound does not typically disrupt the cytoskeletal network.[1]

Q3: Are the effects of this compound on cell morphology reversible?

Yes, the effects of this compound are reversible.[1][9] The blockage of autophagosome-lysosome fusion and the homotypic fusion of endosomes and lysosomes can be reversed after the removal of this compound from the cell culture medium.[1][9] For instance, the fusion block was observed to be completely relieved 3 hours after removing this compound.[1]

Q4: How does this compound compare to other autophagy inhibitors like Chloroquine (CQ)?

This compound is significantly more potent than Chloroquine (CQ) in inhibiting autophagy, with studies indicating it is at least 10-fold more potent.[1][3] A key advantage of this compound is its lower cytotoxicity compared to CQ, especially at effective concentrations.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable vacuole formation. 1. Suboptimal concentration of this compound: The concentration may be too low to induce a morphological change. 2. Short incubation time: The treatment duration may not be sufficient. 3. Cell line resistance: Some cell lines may be less sensitive to this compound.1. Titrate the concentration: Perform a dose-response experiment (e.g., 1 µM to 10 µM) to determine the optimal concentration for your cell line.[4] 2. Increase incubation time: Extend the treatment period (e.g., from 1 hour to 6 hours or longer).[1] 3. Use a positive control cell line: Test a cell line known to be responsive, such as HeLa or BSC-1 cells.[4][7]
High levels of cell death observed. 1. Excessive concentration of this compound: Although less toxic than CQ, high concentrations can still be detrimental. 2. Prolonged exposure: Long-term treatment may lead to cytotoxicity.1. Reduce the concentration: Use the lowest effective concentration determined from a dose-response study. 2. Perform a time-course experiment: Assess cell viability at different time points to identify the optimal treatment window.
Inconsistent results between experiments. 1. Variability in this compound stock solution: Improper storage or handling of the compound. 2. Inconsistent cell culture conditions: Differences in cell density, passage number, or media components.1. Properly store this compound: Prepare fresh stock solutions in DMSO and store them at -20°C for long-term use.[10] Avoid repeated freeze-thaw cycles. 2. Standardize cell culture protocols: Ensure consistent cell seeding density, use cells within a specific passage number range, and maintain uniform media composition for all experiments.
Difficulty in quantifying the vacuolation phenotype. Subjective visual assessment: Relying solely on qualitative microscopic observation can lead to bias.Employ quantitative image analysis: Use imaging software to measure the number and size of vacuoles per cell. This can be done by staining with lysosomal markers like LAMP1.[11]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the effects of this compound treatment.

Parameter Control Value This compound Treated Value Cell Line
Lysosomal pH~4.7~5.2HeLa
Autophagy Inhibition Potency (vs. CQ)1x≥10xHeLa

Data compiled from studies on HeLa cells.[1][9]

Experimental Protocols

Protocol 1: Induction and Observation of Vacuolation

Objective: To induce and visualize the formation of cytoplasmic vacuoles in cultured cells following this compound treatment.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 6-well plate and allow them to adhere overnight.

  • Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A typical starting concentration is 1 µM.[1] Include a vehicle control (DMSO) at the same final concentration.

  • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 1 to 6 hours).[1]

  • After incubation, wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides.

  • Observe the cells under a phase-contrast or differential interference contrast (DIC) microscope to visualize vacuole formation.

Protocol 2: Immunofluorescence Staining for Lysosomal Markers

Objective: To confirm the lysosomal origin of the induced vacuoles.

Materials:

  • This compound treated and fixed cells on coverslips (from Protocol 1)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a lysosomal marker (e.g., anti-LAMP1)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining (optional)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Following fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Incubate the cells with the primary antibody (e.g., anti-LAMP1) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • (Optional) Counterstain the nuclei with DAPI.

  • Wash the cells three times with PBS.

  • Mount the coverslips using an antifade mounting medium.

  • Visualize the stained cells using a fluorescence microscope. The vacuoles are expected to be positive for the lysosomal marker.

Visualizations

Vacuolin1_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Targets & Processes cluster_2 Morphological Outcome This compound This compound RAB5A RAB5A This compound->RAB5A Activates PIKfyve PIKfyve This compound->PIKfyve Inhibits Lysosomal pH Lysosomal pH This compound->Lysosomal pH Increases Lysosomal Ca2+ Lysosomal Ca2+ This compound->Lysosomal Ca2+ Decreases Autophagosome-Lysosome Fusion Autophagosome-Lysosome Fusion RAB5A->Autophagosome-Lysosome Fusion Inhibits Endosome-Lysosome Fusion Endosome-Lysosome Fusion RAB5A->Endosome-Lysosome Fusion Inhibits Homotypic Fusion of Endosomes/Lysosomes Homotypic Fusion of Endosomes/Lysosomes RAB5A->Homotypic Fusion of Endosomes/Lysosomes Promotes PIKfyve->Autophagosome-Lysosome Fusion Required for Lysosomal pH->Autophagosome-Lysosome Fusion Inhibits Vacuole Formation Vacuole Formation Homotypic Fusion of Endosomes/Lysosomes->Vacuole Formation

Caption: Signaling pathway of this compound leading to vacuole formation.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Processing cluster_3 Analysis A Seed cells on coverslips B Treat with this compound (or vehicle) A->B C Incubate for desired time B->C D Wash with PBS C->D E Fix cells D->E F Permeabilize and Block E->F G Incubate with Primary Antibody (e.g., anti-LAMP1) F->G H Incubate with Secondary Antibody G->H I Mount coverslips H->I J Image with Fluorescence Microscope I->J

Caption: Experimental workflow for immunofluorescence analysis.

References

Technical Support Center: Vacuolin-1 & Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers utilizing Vacuolin-1 in their experiments. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring the successful application of this compound as an autophagy inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in autophagy inhibition?

This compound is a cell-permeable compound that primarily inhibits the late stages of autophagy. Its principal mechanism involves impairing the fusion of autophagosomes with lysosomes.[1][2][3] This leads to an accumulation of autophagosomes within the cell. Two key molecular targets and pathways have been identified:

  • RAB5A Activation: this compound has been shown to activate the small GTPase RAB5A.[1][2][4] Activated RAB5A disrupts the normal endosomal-lysosomal trafficking and maturation processes, which are essential for autophagosome-lysosome fusion. This activation can also lead to an increase in lysosomal pH, further inhibiting the degradative capacity of the lysosome.[1][2]

  • PIKfyve Inhibition: this compound is also a potent inhibitor of the phosphoinositide kinase PIKfyve.[5][6][7] PIKfyve is crucial for the maturation of endosomes and the reformation of lysosomes from endolysosomal compartments. Its inhibition disrupts lysosomal homeostasis and, consequently, the autophagic flux.

Q2: What are the expected results in a successful this compound experiment to inhibit autophagy?

A successful experiment using this compound to block autophagy should result in the accumulation of autophagic markers that would otherwise be degraded. The most common readouts are:

  • Increased LC3-II levels: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from LC3-I to LC3-II and recruited to the autophagosome membrane. When autophagosome-lysosome fusion is blocked, LC3-II accumulates. This is typically observed as an increase in the LC3-II band on a Western blot.[1][3]

  • Increased p62/SQSTM1 levels: The protein p62 (sequestosome 1) is a selective autophagy receptor that binds to ubiquitinated cargo and LC3, thereby being incorporated into the autophagosome and degraded. Inhibition of autophagy leads to the accumulation of p62.[1][8][9]

Q3: Are there any known off-target effects of this compound that I should be aware of?

Yes, this compound is known to have effects beyond autophagy inhibition, which could influence experimental outcomes. These include:

  • Inhibition of Endosomal Trafficking: Due to its effects on RAB5A and PIKfyve, this compound can broadly impact endosomal trafficking.[5][10]

  • Inhibition of Ca2+-dependent Lysosomal Exocytosis: this compound has been reported to block the release of lysosomal content at the plasma membrane.[5][11]

  • Alteration of Lysosome Morphology: Treatment with this compound can lead to the formation of large, swollen lysosomes and endosomes.[11][12]

Troubleshooting Guide: Why is this compound Not Inhibiting Autophagy in My Experiment?

If you are not observing the expected accumulation of autophagic markers (e.g., LC3-II, p62) after treatment with this compound, consider the following potential issues:

Problem 1: Issues with this compound Reagent and Experimental Setup
Potential Cause Recommended Action
Incorrect Concentration The optimal concentration of this compound can be cell-type dependent. While 1 µM is commonly effective, it is advisable to perform a dose-response experiment (e.g., 0.5 µM to 10 µM) to determine the optimal concentration for your specific cell line.[1][5][13]
Solubility Issues This compound is typically dissolved in DMSO to make a stock solution.[5][14] When diluting into aqueous cell culture media, the compound may precipitate. To avoid this, pre-warm the media and the stock solution to 37°C before dilution and ensure thorough mixing.[14] It is also recommended to prepare fresh dilutions for each experiment.
Reagent Quality Ensure the this compound powder and DMSO solvent are of high quality and stored correctly to prevent degradation. If possible, test a new batch of the compound.
Incubation Time The time required for this compound to exert its effect can vary. A typical incubation time is between 1 to 6 hours.[1][13] Consider performing a time-course experiment to identify the optimal duration for your experimental conditions.
Problem 2: Suboptimal Autophagy Induction or Detection
Potential Cause Recommended Action
Low Basal Autophagy If the basal level of autophagy in your cells is low, the effect of an inhibitor may not be readily detectable. Consider inducing autophagy with a known stimulus, such as starvation (e.g., using Earle's Balanced Salt Solution, EBSS) or treatment with an mTOR inhibitor like rapamycin, before or concurrently with this compound treatment.
Static Measurement vs. Autophagic Flux A single time-point measurement of LC3-II can be misleading.[15][16][17] A true inhibition of autophagy is best demonstrated by measuring autophagic flux. This involves comparing the levels of LC3-II in the presence of this compound with and without an autophagy inducer. An increase in LC3-II upon induction that is further enhanced by this compound indicates a block in autophagic degradation.
Issues with Detection Assays Ensure that your Western blot protocol for LC3 is optimized for the separation of LC3-I and LC3-II bands.[17] For p62, be aware that its expression can also be regulated at the transcriptional level, which may complicate the interpretation of results.[15]
Problem 3: Cell-Specific or Pathway-Specific Resistance
Potential Cause Recommended Action
Cell Line Variability The efficacy of this compound may differ between cell lines. If possible, test the compound in a cell line where its activity has been well-documented, such as HeLa cells, as a positive control.[1]
Alternative Autophagy Pathways Cells can sometimes utilize non-canonical autophagy pathways that are independent of certain core autophagy proteins and may be less sensitive to inhibitors like this compound.[18] If you suspect this is the case, you may need to investigate the specific autophagy pathway active in your system.
Drug Efflux Pumps Some cell lines, particularly cancer cells, may express high levels of drug efflux pumps that can reduce the intracellular concentration of this compound.

Experimental Protocols

LC3 Turnover Assay by Western Blot

This assay is a reliable method to measure autophagic flux.[15][16][17]

  • Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Experimental Groups: Prepare the following experimental groups:

    • Untreated control

    • Autophagy inducer alone (e.g., starvation or rapamycin)

    • This compound alone

    • Autophagy inducer + this compound

  • Treatment:

    • For starvation-induced autophagy, replace the growth medium with EBSS.

    • Add this compound at the predetermined optimal concentration.

    • Incubate for the desired time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates on a 12-15% SDS-PAGE gel to ensure good resolution of LC3-I and LC3-II.[17]

    • Transfer to a PVDF membrane.

    • Probe with a primary antibody against LC3.

    • Probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Incubate with an appropriate secondary antibody and visualize the bands.

  • Analysis: Quantify the intensity of the LC3-II band and normalize to the loading control. A significant increase in the LC3-II/loading control ratio in the "Autophagy inducer + this compound" group compared to the "Autophagy inducer alone" group indicates a block in autophagic flux.

p62/SQSTM1 Degradation Assay by Western Blot

This assay provides a complementary method to assess autophagic flux.[8][9]

  • Experimental Setup: Follow the same experimental groups and treatment conditions as the LC3 turnover assay.

  • Western Blotting:

    • Separate protein lysates on a 10% SDS-PAGE gel.

    • Probe with a primary antibody against p62/SQSTM1.

    • Probe for a loading control.

  • Analysis: Quantify the intensity of the p62 band and normalize to the loading control. Inhibition of autophagy by this compound should lead to an accumulation of p62, especially under conditions of induced autophagy.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the canonical autophagy pathway, the points of intervention for this compound, and a logical workflow for troubleshooting.

Autophagy Pathway and this compound Inhibition cluster_0 Autophagy Induction cluster_1 Autophagosome Formation cluster_2 Autophagosome-Lysosome Fusion cluster_3 Degradation cluster_4 This compound Inhibition stress Cellular Stress (e.g., Starvation) ulk1 ULK1 Complex stress->ulk1 pi3k Class III PI3K Complex ulk1->pi3k phagophore Phagophore pi3k->phagophore autophagosome Autophagosome (LC3-II positive) phagophore->autophagosome Elongation & Closure autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Cargo & LC3-II autolysosome->degradation vacuolin1 This compound rab5a RAB5A Activation vacuolin1->rab5a pikfyve PIKfyve Inhibition vacuolin1->pikfyve rab5a->fusion_block pikfyve->fusion_block fusion_block->autolysosome X

Caption: Mechanism of this compound in the autophagy pathway.

Troubleshooting Workflow start Start: This compound not inhibiting autophagy q1 Is the this compound reagent prepared correctly? start->q1 sol Check: - Concentration (dose-response) - Solubility (pre-warm, fresh dilution) - Reagent quality q1->sol No q2 Is autophagy induced and measured correctly? q1->q2 Yes a1_yes Yes a1_no No sol->q1 end_further Further Investigation Needed sol->end_further ind Action: - Induce autophagy (e.g., starvation) - Perform autophagic flux assay - Optimize Western blot for LC3 q2->ind No q3 Have you considered cell-specific factors? q2->q3 Yes a2_yes Yes a2_no No ind->q2 ind->end_further cell Consider: - Using a positive control cell line (e.g., HeLa) - Investigating alternative autophagy pathways q3->cell No end_success Problem Resolved q3->end_success Yes a3_yes Yes a3_no No cell->q3 cell->end_further

Caption: A logical workflow for troubleshooting this compound experiments.

References

Reversibility of Vacuolin-1 Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the reversibility of effects induced by Vacuolin-1, a potent inhibitor of autophagosome-lysosome fusion. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during washout experiments.

Frequently Asked Questions (FAQs)

Q1: Are the cellular effects of this compound reversible after its removal?

Yes, the effects of this compound are reported to be reversible.[1][2][3][4] Studies have demonstrated that the blockage of fusion between autophagosomes and lysosomes, as well as the characteristic vacuolation of endosomes and lysosomes, can be reversed after washing out the compound.[1][2]

Q2: How long does it take for the effects of this compound to reverse after washout?

The timeframe for reversal can vary depending on the specific cellular effect being measured and the experimental conditions. For instance, the block in autophagosome-lysosome fusion has been observed to be completely relieved within 3 hours of removing this compound from the cell culture medium.[1][3] In other studies, the disappearance of swollen vacuolar structures was noted 13 hours after washout.[2][5]

Q3: What is the underlying mechanism of this compound that is reversed upon washout?

This compound is known to activate RAB5A, a key regulator of endosomal trafficking.[1][3] This activation leads to an increase in lysosomal pH and ultimately blocks the fusion of autophagosomes with lysosomes.[1][3] Upon removal of this compound, it is presumed that RAB5A activity returns to its basal state, allowing for the restoration of normal lysosomal function and autophagic flux.

Troubleshooting Guide

Issue: The effects of this compound (e.g., vacuolation, accumulation of autophagosomes) are not reversing after the washout procedure.

  • Possible Cause 1: Incomplete Washout. Residual this compound in the culture system can continue to exert its effects.

    • Troubleshooting Tip: Ensure a thorough washout procedure. It is recommended to wash the cells at least three times with fresh, pre-warmed culture medium or a suitable buffer like phosphate-buffered saline (PBS). After the final wash, replace the medium with fresh, compound-free medium for the recovery period.

  • Possible Cause 2: Insufficient Recovery Time. The reversal of this compound's effects is time-dependent.

    • Troubleshooting Tip: Extend the post-washout incubation period. Based on published data, a recovery time of at least 3 hours is recommended to observe the reversal of the autophagosome-lysosome fusion block.[1][3] For the reversal of morphological changes like vacuolation, a longer period of 13 hours or more may be necessary.[2][5] Consider performing a time-course experiment to determine the optimal recovery time for your specific cell type and experimental endpoint.

  • Possible Cause 3: Cell Health and Viability. Prolonged exposure to high concentrations of any compound, including this compound, can impact cell health and their ability to recover. Although this compound is noted to be less toxic than compounds like chloroquine, it's still a factor to consider.[1][3]

    • Troubleshooting Tip: Assess cell viability using a standard assay (e.g., MTT or trypan blue exclusion) both before and after the washout experiment. Ensure that the concentration and duration of this compound treatment are not causing significant cytotoxicity.

  • Possible Cause 4: Off-target or Persistent Effects. In some cellular contexts, the effects of a compound may be less readily reversible.

    • Troubleshooting Tip: If reversal is still not observed after addressing the points above, consider the possibility of context-specific persistent effects. It may be beneficial to investigate downstream markers of restored lysosomal function beyond just morphology.

Quantitative Data on Reversibility

ParameterObservationTime Post-WashoutCell TypeThis compound ConcentrationReference
Autophagosome-Lysosome FusionComplete relief of fusion block3 hoursHeLa1 µM[1][3]
Endosome/Lysosome MorphologyDisappearance of swollen vacuoles13 hoursBSC-1Not specified[2][5]

Experimental Protocols

Protocol: Assessing the Reversibility of this compound Induced Autophagy Block

This protocol outlines the steps to treat cells with this compound and subsequently assess the reversal of its effects on autophagy after a washout period.

  • Cell Plating: Plate cells (e.g., HeLa cells) at an appropriate density on culture plates or coverslips suitable for your intended analysis (e.g., western blotting or immunofluorescence). Allow cells to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 6 hours) to induce the desired effect, such as the accumulation of LC3-II.

  • Washout Procedure:

    • Aspirate the medium containing this compound.

    • Gently wash the cells three times with pre-warmed, sterile PBS or serum-free medium.

    • After the final wash, add fresh, complete culture medium that does not contain this compound.

  • Recovery Period: Incubate the cells for various time points post-washout (e.g., 1, 3, 6, 12 hours) to allow for the reversal of the compound's effects.

  • Endpoint Analysis: Harvest the cells at each time point and analyze for markers of autophagic flux.

    • Western Blotting: Prepare cell lysates and perform western blot analysis for key autophagy proteins like LC3B and SQSTM1/p62. A decrease in the LC3-II/LC3-I ratio and a reduction in SQSTM1/p62 levels over the recovery period would indicate a restoration of autophagic flux.

    • Immunofluorescence: Fix, permeabilize, and stain cells for markers like LC3 (to observe puncta) and LAMP1 (to label lysosomes). A decrease in the number of LC3 puncta or an increase in their colocalization with LAMP1 would suggest the restoration of autophagosome-lysosome fusion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout cluster_analysis Analysis plate_cells Plate Cells adhere Allow Adherence (Overnight) plate_cells->adhere treat_vac1 Treat with this compound adhere->treat_vac1 wash Wash 3x with Fresh Medium treat_vac1->wash recover Incubate in Fresh Medium (Time-course) wash->recover harvest Harvest Cells recover->harvest wb Western Blot (LC3, SQSTM1) harvest->wb if_microscopy Immunofluorescence (LC3, LAMP1) harvest->if_microscopy

Caption: Experimental workflow for assessing the reversibility of this compound effects.

signaling_pathway cluster_treatment This compound Treatment cluster_washout After Washout vac1 This compound rab5a RAB5A Activation vac1->rab5a lys_ph Lysosomal pH Alkalinization rab5a->lys_ph fusion_block Blockage of Autophagosome-Lysosome Fusion lys_ph->fusion_block washout This compound Removed fusion_block->washout Reversal rab5a_norm Basal RAB5A Activity washout->rab5a_norm lys_ph_norm Restoration of Lysosomal pH rab5a_norm->lys_ph_norm fusion_restore Restoration of Autophagosome-Lysosome Fusion lys_ph_norm->fusion_restore

References

Technical Support Center: Vacuolin-1 and Lysosomal pH Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the effects of Vacuolin-1 on lysosomal pH during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on lysosomes?

A1: this compound is a cell-permeable compound known to induce the formation of large vacuoles derived from the endosome-lysosome pathway. A key molecular effect of this compound is the alkalinization of lysosomal pH, leading to an increase from the typical acidic pH of ~4.7 to a more neutral pH of ~5.2 in cell lines such as HeLa.[1] This disruption of the acidic environment impairs the function of pH-dependent lysosomal hydrolases.

Q2: How does this compound cause this increase in lysosomal pH?

A2: The mechanism is multifactorial. This compound marginally inhibits the vacuolar H+-ATPase (V-ATPase), the proton pump responsible for acidifying lysosomes.[1][2] Additionally, it markedly activates the small GTPase RAB5A, which disrupts endosomal trafficking and the fusion of autophagosomes and endosomes with lysosomes, further contributing to the dysregulation of lysosomal homeostasis.[1][2]

Q3: What are the downstream consequences of this compound-induced lysosomal pH elevation?

A3: The increase in lysosomal pH inhibits the activity of acid-dependent hydrolases, leading to a blockage in the degradation of cellular cargo. This manifests as an inhibition of autophagosome-lysosome fusion and a defect in general endosomal-lysosomal degradation pathways.[1][2] this compound has also been observed to decrease the levels of free calcium within the lysosome.[1][3]

Q4: Is it possible to counteract the lysosomal pH alkalinization caused by this compound?

A4: Yes, it is possible to experimentally counteract this effect. One promising approach is the co-treatment of cells with acidic nanoparticles made from polymers like poly(DL-lactide-co-glycolide) (PLGA).[4][5][6] These nanoparticles are endocytosed and accumulate in lysosomes, where their degradation releases acidic monomers, thereby re-acidifying the lysosomal lumen.[4][5][6]

Q5: How can I be sure that my experimental observations are not solely due to the pH-altering effects of this compound?

A5: It is crucial to include proper controls in your experimental design. This can include:

  • pH measurement controls: Directly measure the lysosomal pH in your experimental conditions using a ratiometric fluorescent probe like LysoSensor™ Yellow/Blue DND-160.

  • pH rescue experiments: Perform experiments where you co-administer this compound with a lysosomal re-acidifying agent, such as acidic nanoparticles, to see if this rescues the observed phenotype.

  • Alternative inhibitors: Use other autophagy or endosomal trafficking inhibitors that do not primarily function by altering lysosomal pH to compare phenotypes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent lysosomal pH measurements Cell health is compromised; Inconsistent dye loading; Phototoxicity or dye bleaching.Ensure cells are healthy and not overgrown. Optimize dye concentration and incubation time for your cell type. Use minimal laser power and exposure time during imaging.[7]
Failure of acidic nanoparticles to restore lysosomal pH Incorrect nanoparticle formulation or concentration; Insufficient incubation time.Verify the synthesis protocol and characterization of your acidic nanoparticles. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line.[4][6]
Unexpected cell toxicity with this compound and/or nanoparticle co-treatment High concentrations of either compound; Synergistic toxicity.Perform a dose-response curve for each compound individually and in combination to determine the optimal non-toxic working concentrations. This compound is noted to have less cell toxicity than chloroquine.[1][8]
Difficulty distinguishing specific this compound effects from off-target pH effects The primary mechanism of action of this compound involves pH alteration.This is an inherent challenge. To dissect the effects, compare the phenotype of this compound treatment alone with the phenotype of this compound plus a pH-restoring agent (e.g., acidic nanoparticles). Any persistent effects in the rescued condition are more likely to be independent of lysosomal pH.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on lysosomal pH and the potential for rescue with acidic nanoparticles.

Parameter Control This compound (1 µM) This compound + Acidic Nanoparticles Reference
Lysosomal pH (HeLa cells) ~4.7~5.2Expected to be closer to control[1]
Lysosomal Ca2+ Release (GPN-induced) NormalSignificantly inhibitedNot reported[1]

Experimental Protocols

Protocol 1: Measuring Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes how to ratiometrically measure the luminal pH of lysosomes in live cells.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

  • Anhydrous DMSO

  • Complete cell culture medium

  • pH calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing 10 µM nigericin and 10 µM monensin.

Procedure:

  • Dye Preparation: Prepare a 1 mM stock solution of LysoSensor™ Yellow/Blue DND-160 in anhydrous DMSO.

  • Cell Staining: Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed complete culture medium. Replace the medium on the cells with the dye-containing medium and incubate for 5-30 minutes at 37°C.[9][10][11]

  • Washing: Wash the cells twice with pre-warmed culture medium to remove excess dye.

  • Imaging: Immediately image the cells on a fluorescence microscope or confocal microscope capable of ratiometric imaging.

    • Excitation: 340 nm and 380 nm (or similar, depending on filter sets).

    • Emission: Collect emissions at ~450 nm (blue) and ~510 nm (yellow).[10]

  • Data Acquisition: Acquire images for both excitation/emission pairs for each field of view.

  • pH Calibration Curve:

    • After experimental imaging, replace the medium with the pH calibration buffers, starting with the highest pH and moving to the lowest.

    • Incubate for 5 minutes at each pH and acquire ratiometric images. The ionophores nigericin and monensin will equilibrate the lysosomal pH with the buffer pH.

    • For each pH standard, calculate the ratio of the fluorescence intensities (e.g., 450 nm / 510 nm).

    • Plot the fluorescence ratio against the known pH values to generate a standard curve.

  • Data Analysis: Calculate the fluorescence ratio for your experimental samples and determine the corresponding lysosomal pH using the standard curve.

Protocol 2: Counteracting this compound-induced pH increase with Acidic PLGA Nanoparticles

This protocol provides a general framework for co-treating cells with this compound and acidic PLGA nanoparticles.

Materials:

  • Cells of interest

  • This compound

  • Acidic PLGA nanoparticles (synthesized or commercially available)

  • Complete cell culture medium

Procedure:

  • PLGA Nanoparticle Preparation (if synthesizing):

    • A common method is the single emulsion solvent evaporation technique.[12][13][14]

    • Dissolve PLGA in an organic solvent like dichloromethane.

    • Emulsify this organic phase in an aqueous solution containing a surfactant (e.g., PVA) using sonication.

    • Allow the organic solvent to evaporate while stirring.

    • Purify the nanoparticles by centrifugation and washing.

  • Cell Treatment:

    • Seed cells to the desired confluency.

    • Prepare your experimental groups: Control, this compound alone, PLGA nanoparticles alone, and this compound + PLGA nanoparticles.

    • Pre-treat cells with PLGA nanoparticles (e.g., 1 mg/ml) for 1-2 hours to allow for endocytosis and lysosomal accumulation.[6]

    • Add this compound (e.g., 1 µM) to the respective wells and incubate for the desired experimental duration.

  • Analysis:

    • At the end of the incubation, perform your downstream assays.

    • To validate the pH control, measure the lysosomal pH in all treatment groups using Protocol 1.

Signaling Pathways and Experimental Workflows

Lysosomal pH and mTORC1 Signaling

This compound-induced alkalinization of the lysosome can disrupt the nutrient-sensing mTORC1 pathway, which is activated on the lysosomal surface. A rise in lysosomal pH can lead to the dissociation of the V-ATPase from the Ragulator complex, inhibiting the recruitment and activation of mTORC1, even in the presence of amino acids. This can lead to a decrease in cell growth and proliferation and an increase in autophagy initiation.

mTORC1_Signaling cluster_cytosol Cytosol cluster_lysosome Lysosome (Acidic pH ~4.7) AminoAcids Amino Acids vATPase V-ATPase AminoAcids->vATPase sensed by mTORC1_inactive mTORC1 (inactive) mTORC1_active mTORC1 (active) Rheb_GDP Rheb-GDP TSC_complex TSC Complex Rheb_GTP Rheb-GTP TSC_complex->Rheb_GTP inhibits conversion from Rheb-GDP Growth_Factors Growth Factors Growth_Factors->TSC_complex inhibits Lysosome Ragulator Ragulator vATPase->Ragulator activates Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates Rag_GTPases->mTORC1_inactive recruits to lysosome Rheb_GTP->mTORC1_active activates

Caption: mTORC1 activation at the lysosomal surface under normal acidic pH.

Effect of this compound on mTORC1 Signaling

When this compound raises the lysosomal pH, the V-ATPase-Ragulator interaction is disrupted, preventing mTORC1 recruitment to the lysosome and its subsequent activation by Rheb.

Vacuolin1_Effect cluster_cytosol Cytosol cluster_lysosome Lysosome (Alkaline pH ~5.2) Vacuolin1 This compound vATPase V-ATPase Vacuolin1->vATPase inhibits & disrupts interaction with Ragulator mTORC1_inactive mTORC1 remains inactive Lysosome Ragulator Ragulator vATPase->Ragulator Rag_GTPases Rag GTPases (inactive) Ragulator->Rag_GTPases cannot activate Rag_GTPases->mTORC1_inactive fails to recruit

Caption: Disruption of mTORC1 signaling by this compound-induced lysosomal alkalinization.

Experimental Workflow for pH Control and Analysis

This workflow outlines the steps to investigate a cellular process while controlling for this compound's effect on lysosomal pH.

Experimental_Workflow cluster_treatments Treatment Groups cluster_analysis Analysis start Start Experiment prep_cells Prepare Cell Cultures start->prep_cells control Control (Vehicle) prep_cells->control Apply Treatments vac1 This compound prep_cells->vac1 Apply Treatments rescue This compound + Acidic Nanoparticles prep_cells->rescue Apply Treatments np_only Acidic Nanoparticles Only prep_cells->np_only Apply Treatments incubation Incubate for Experimental Duration control->incubation vac1->incubation rescue->incubation np_only->incubation phenotype_assay Phenotypic Assay (e.g., Autophagy Flux, Protein Degradation) incubation->phenotype_assay ph_measurement Lysosomal pH Measurement (LysoSensor™ Protocol) incubation->ph_measurement data_interp Data Interpretation phenotype_assay->data_interp ph_measurement->data_interp end Conclusion data_interp->end

References

Technical Support Center: Optimizing Vacuolin-1 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Vacuolin-1 in cell culture experiments to achieve desired biological effects while minimizing cell death.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable small molecule that acts as a potent inhibitor of PIKfyve kinase.[1] This inhibition disrupts the maturation of lysosomes and autophagosomes, ultimately leading to an inhibition of the autophagy pathway.[1][2] Additionally, this compound has been shown to block the Ca²⁺-dependent exocytosis of lysosomes.[1][3]

Q2: What is the recommended working concentration for this compound?

The effective concentration of this compound can vary depending on the cell line and the specific application. However, most published studies report using this compound in the range of 1 µM to 10 µM.[1] For autophagy inhibition, a concentration of 1 µM is often sufficient.[2]

Q3: Is this compound toxic to cells?

This compound is generally considered to have low cytotoxicity, especially when compared to other autophagy inhibitors like chloroquine.[2][4] One study on HeLa cells showed that even at concentrations up to 10 µM, there was no significant decrease in cell viability after 48 hours of treatment.[2] However, as with any compound, high concentrations or prolonged exposure can potentially lead to cell death. It is always recommended to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How long does it take for this compound to exert its effects, and are the effects reversible?

The effects of this compound, such as the formation of cytoplasmic vacuoles, can be observed within minutes to a few hours of treatment.[1] The inhibitory effects on autophagy and lysosomal function are also rapid. Some studies have shown that the effects of this compound are reversible, with cells returning to their normal morphology and function after the compound is removed from the culture medium.[2] One report indicated that the vacuolation effect was reversible 13 hours after the removal of 1 µM this compound.[3]

Troubleshooting Guide: Avoiding this compound Induced Cell Death

This guide will help you troubleshoot and optimize your experiments to prevent unwanted cell death when using this compound.

Problem Possible Cause Suggested Solution
High levels of cell death observed after this compound treatment. Concentration is too high: The concentration of this compound may be above the toxic threshold for your specific cell line.Perform a dose-response experiment (see detailed protocol below) to determine the optimal, non-toxic concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and narrow down to a range that provides the desired biological effect without significant cell death.
Prolonged incubation time: Continuous exposure to this compound, even at a non-toxic concentration, may eventually lead to cell stress and death.Perform a time-course experiment to determine the optimal incubation time. Assess cell viability at different time points (e.g., 6, 12, 24, 48 hours) to find the shortest duration that yields the desired effect.
Solvent toxicity: The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at high concentrations.Ensure the final concentration of the solvent in your cell culture medium is low and non-toxic (typically ≤ 0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent as the this compound treated wells) in your experiments.
Cell line sensitivity: Different cell lines have varying sensitivities to chemical compounds.Consult the literature for reported effective and non-toxic concentrations of this compound in your specific or similar cell lines. If data is unavailable, a thorough dose-response study is crucial.
Inconsistent results or variability between experiments. Inaccurate pipetting or uneven cell seeding: This can lead to variations in cell number per well, affecting the final readout of viability assays.Ensure proper mixing of cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. When seeding 96-well plates, avoid the outer wells which are more prone to evaporation (the "edge effect") or fill them with sterile PBS or media.
Issues with the viability assay: The chosen cell viability assay may not be optimal or may be performed incorrectly.Refer to the detailed protocols for MTT and Tryan Blue assays below. Troubleshoot the assay by checking for issues like high background, reagent instability, or incorrect incubation times.

Data Presentation

Reported Effective and Non-Toxic Concentrations of this compound
Cell LineEffective Concentration (for autophagy inhibition)Reported Non-Toxic ConcentrationIncubation TimeReference
HeLa1 µMUp to 10 µM6 - 48 hours[2]
BSC-11 µM - 10 µMNot specified1 hour[3]
A431Not specified1 µM - 10 µMNot specified[1]

Note: This table is not exhaustive and the optimal concentration should be determined empirically for each cell line and experimental setup.

Experimental Protocols

Detailed Methodology for Determining Optimal this compound Concentration using an MTT Assay

This protocol describes a dose-response experiment to determine the concentration of this compound that effectively inhibits a cellular process (e.g., autophagy) without causing significant cell death.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired experimental time (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (which is set to 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 value (the concentration that causes 50% inhibition of cell viability) and select a working concentration that has the desired biological effect with minimal impact on cell viability.

Mandatory Visualizations

Vacuolin1_Pathway cluster_cell Cell Membrane cluster_lysosome Lysosome Maturation & Autophagy cluster_death Potential High-Dose Effect Vacuolin1 This compound PIKfyve PIKfyve Vacuolin1->PIKfyve Inhibits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates PI3P PI(3)P Lysosome Lysosome PI35P2->Lysosome Regulates Maturation Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome->Autolysosome High_Vacuolin1 High Concentration This compound Cell_Stress Cellular Stress High_Vacuolin1->Cell_Stress Apoptosis Apoptosis / Cell Death Cell_Stress->Apoptosis

Caption: Proposed mechanism of this compound action and potential pathway to cell death at high concentrations.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis A 1. Seed cells in a 96-well plate B 2. Prepare serial dilutions of this compound A->B C 3. Treat cells with different concentrations D 4. Incubate for a defined period (e.g., 24h) C->D E 5. Perform MTT or Trypan Blue assay F 6. Measure absorbance or count viable cells E->F G 7. Plot dose-response curve H 8. Determine optimal non-toxic concentration G->H

Caption: Experimental workflow for determining the optimal concentration of this compound.

References

Issues with Vacuolin-1 solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vacuolin-1. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and stability of this compound in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable triazine-based compound that functions as a potent and selective inhibitor of PIKfyve kinase.[1][2] Its primary mechanism of action involves the inhibition of lysosomal maturation, which in turn blocks autophagy by preventing the fusion of autophagosomes with lysosomes.[1][3] This leads to an accumulation of autophagosomes within the cell.[3] Additionally, this compound has been shown to activate RAB5A, a key regulator of endosome trafficking, which contributes to its effects on vesicle fusion.[3][4]

Q2: What are the main applications of this compound in research?

A2: this compound is widely used to study autophagy, lysosomal biology, and endosomal trafficking.[3][5] It is also investigated for its potential therapeutic applications, including its ability to prevent viral infections like Ebola and SARS-CoV-2, and its neuroprotective effects by reducing α-synuclein aggregation.[2] Furthermore, it has been observed to suppress metastasis and/or tumor growth in breast cancer and melanoma models.[1]

Q3: Is this compound soluble in aqueous solutions?

A3: No, this compound is insoluble in water and ethanol.[1] It is soluble in dimethyl sulfoxide (DMSO).[1][6]

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a stock solution of this compound in fresh, high-quality DMSO.[1] A common stock solution concentration is 10 mg/mL (17.31 mM).[1] To ensure complete dissolution, sonication may be beneficial.[7] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Q5: How long can I store the this compound stock solution?

A5: Powdered this compound can be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, the stock solution is stable for up to 1 year at -80°C and for 1 month at -20°C.[1]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous media.

  • Cause: this compound is insoluble in aqueous solutions. Direct dilution of a concentrated DMSO stock into aqueous buffers or cell culture media can cause the compound to precipitate out of solution.[7]

  • Solution:

    • Serial Dilution in DMSO: Before adding to your aqueous medium, perform a serial dilution of your concentrated DMSO stock solution with DMSO to bring the concentration closer to the final working concentration.[7]

    • Stepwise Dilution into Media: Add the diluted DMSO stock of this compound to your pre-warmed (37°C) cell culture medium or buffer dropwise while gently vortexing or swirling the tube.[7] This gradual addition can help maintain solubility.

    • Use of Surfactants (for in vivo applications): For animal experiments, a formulation containing PEG300 and Tween 80 can be used to improve solubility and stability in aqueous solutions.[1]

    • Ultrasonic Bath: If precipitation still occurs, brief sonication in an ultrasonic water bath may help to redissolve the compound.[7]

Issue 2: Inconsistent or unexpected experimental results.

  • Cause: There is some conflicting evidence in the literature regarding the effect of this compound on Ca2+-dependent lysosomal exocytosis. Some studies report that this compound inhibits this process, while others suggest it has no effect.[5][8][9] This discrepancy may arise from differences in experimental conditions, such as the timing of measurements after ionomycin stimulation.[8][9]

  • Solution:

    • Carefully review your experimental protocol: Compare your methodology to published protocols, paying close attention to incubation times, concentrations, and the specific assays used.

    • Consider the specific cell type: The effects of this compound may vary between different cell lines.

    • Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.

    • Confirm the mechanism: Use multiple assays to confirm the expected downstream effects of PIKfyve inhibition and autophagy blockage, such as monitoring LC3-II accumulation or p62/SQSTM1 levels.[3]

Issue 3: Observing large vacuoles in cells after treatment.

  • Cause: This is a known and expected effect of this compound. The compound induces the rapid formation of large, swollen vacuoles derived from the homotypic fusion of endosomes and lysosomes.[5]

  • Solution: This is not an issue to be troubleshooted but rather a confirmation of the compound's activity. You can use this morphological change as an initial indicator that this compound is active in your cells.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSOUp to 25 mg/mL[6] (10 mg/mL is commonly used[1])Use fresh, moisture-free DMSO for best results.[1]
WaterInsoluble-
EthanolInsoluble-

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C1 year
In Solvent-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the powdered this compound vial to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex or sonicate the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution in DMSO if a large dilution factor is required.

  • Add the appropriate volume of the this compound DMSO stock (or diluted stock) to the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 1 µM). The final concentration of DMSO should be kept low (typically ≤ 0.2%) to avoid solvent-induced cytotoxicity.[1]

  • Mix gently by inverting the tube or pipetting.

  • Use the working solution immediately.

Protocol 3: Formulation for In Vivo Injections

This is an example formulation and may require optimization for your specific application.

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 50 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • The final concentration of this compound in this formulation will be 0.5 mg/mL.

  • This solution should be used immediately after preparation.[1]

Visualizations

Vacuolin1_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Cellular Processes This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits Autophagosome-Lysosome Fusion Autophagosome-Lysosome Fusion RAB5A RAB5A This compound->RAB5A Activates Lysosomal Maturation Lysosomal Maturation PIKfyve->Lysosomal Maturation Promotes Lysosomal Maturation->Autophagosome-Lysosome Fusion Required for Autophagy Autophagy Autophagosome-Lysosome Fusion->Autophagy Enables

Caption: Signaling pathway of this compound action.

Vacuolin1_Workflow cluster_prep Preparation cluster_exp Experiment Stock_Solution Prepare 10 mg/mL This compound in DMSO Working_Solution Dilute stock in pre-warmed media (37°C) Stock_Solution->Working_Solution Cell_Treatment Treat cells with working solution Working_Solution->Cell_Treatment Incubation Incubate for desired time Cell_Treatment->Incubation Analysis Analyze cellular effects (e.g., imaging, western blot) Incubation->Analysis

Caption: Experimental workflow for using this compound.

Troubleshooting_Logic Precipitation Precipitation in Aqueous Solution? Serial_Dilution Use serial dilution in DMSO first Precipitation->Serial_Dilution Yes Inconsistent_Results Inconsistent Results? Precipitation->Inconsistent_Results No Stepwise_Addition Add dropwise to warmed media Serial_Dilution->Stepwise_Addition Sonication Briefly sonicate Stepwise_Addition->Sonication Check_Protocol Review protocol and literature Inconsistent_Results->Check_Protocol Yes Large_Vacuoles Large Vacuoles Observed? Inconsistent_Results->Large_Vacuoles No Titrate_Conc Perform dose- response Check_Protocol->Titrate_Conc Confirm_Mechanism Use multiple assays Titrate_Conc->Confirm_Mechanism Expected_Effect This is an expected effect of this compound Large_Vacuoles->Expected_Effect Yes

Caption: Troubleshooting logic for this compound issues.

References

Validation & Comparative

Confirming PIKfyve Kinase Inhibition by Vacuolin-1: A Comparative Guide to Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vacuolin-1 is a potent, cell-permeable small molecule widely used to study cellular processes involving the lipid kinase PIKfyve. PIKfyve is a critical enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid in regulating endosomal and lysosomal trafficking, autophagy, and other cellular events.[1][2] Inhibition of PIKfyve by compounds like this compound leads to a range of predictable and measurable cellular phenotypes. This guide provides a comparative overview of the essential methods to confirm and quantify the inhibitory action of this compound on PIKfyve, supported by experimental data and detailed protocols.

Core Methods for Validating PIKfyve Inhibition

Confirmation of PIKfyve inhibition by this compound relies on a combination of biochemical and cellular assays. An orthogonal approach, using multiple distinct methods, is crucial for robust validation and to ensure that the observed effects are specifically due to the inhibition of PIKfyve. The primary methods include direct measurement of enzyme activity, assessment of downstream cellular phenotypes, and comparison with other known PIKfyve inhibitors.

Biochemical Assays: Direct Measurement of Kinase Activity

In vitro kinase assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of PIKfyve. These assays typically use purified recombinant PIKfyve and its substrate, PtdIns(3)P.

Table 1: Comparison of In Vitro PIKfyve Inhibition Data

CompoundMethodIC50 (nM)Reference
This compound In vitro kinase assayPotent inhibitor (specific value often not published in direct comparison)[3][4]
YM201636In vitro kinase assay33[2]
ApilimodIn vitro kinase assay1[5]
PIKfyve-IN-1In vitro kinase assay6.9[2]
WX8In vitro kinase assay (Kd)0.9[2]
Experimental Protocol: In Vitro PIKfyve Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay platforms.[5][6]

  • Reagents and Materials:

    • Recombinant human PIKfyve enzyme.

    • Substrate solution: Phosphatidylinositol 3-phosphate (PtdIns(3)P) and Phosphatidylserine (PS) liposomes.

    • This compound and other reference inhibitors (e.g., YM201636).

    • ATP solution.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl2, 0.5 mM EGTA).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 96-well opaque plates.

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer.

    • Add 5 µL of the inhibitor solution to the wells of a 96-well plate.

    • Add 10 µL of the PIKfyve enzyme and substrate mixture to each well.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 10-25 µM).

    • Incubate for 40-60 minutes at 30°C.

    • Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays: Observing the Phenotypic Consequences of Inhibition

Cellular assays are essential to confirm that this compound engages and inhibits PIKfyve in a biological context. The most characteristic phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[3][7]

Cytoplasmic Vacuolization Assay

The inhibition of PIKfyve disrupts endosome and lysosome homeostasis, leading to their fusion and swelling, which manifests as large, clear vacuoles in the cytoplasm.[7][8][9]

Table 2: Comparison of Cellular Phenotypes Induced by PIKfyve Inhibitors

CompoundEffective Concentration for VacuolizationKey Cellular Effects
This compound 0.25 - 1 µMInduces large cytoplasmic vacuoles, blocks lysosomal exocytosis, impairs lysosomal maturation.[10][11][12]
YM2016360.6 - 1 µMInduces vacuolization, blocks recycling of tight junction proteins.[7][10][13]
Apilimod30 nMInduces vacuolization, upregulates MHC class I surface expression.[10][14]
WX80.125 µMInduces vacuolization, inhibits lysosomal fission.[8][10]
Experimental Protocol: Induction and Visualization of Cytoplasmic Vacuoles
  • Cell Culture: Plate cells (e.g., HeLa, U2OS, DU145) on glass coverslips or in multi-well plates and allow them to adhere overnight.[13]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO). Include a positive control inhibitor like YM201636.

  • Incubation: Incubate the cells for a period ranging from 1 to 24 hours. Vacuole formation is often visible within a few hours.[13]

  • Visualization:

    • Phase-Contrast Microscopy: Observe the cells directly under a phase-contrast microscope. Vacuoles will appear as large, phase-lucent organelles.

    • Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, then stain with 0.1% crystal violet solution. Vacuoles will appear as unstained circular areas within the stained cytoplasm.[13]

  • Quantification: Capture images and quantify the vacuolated area per cell using image analysis software (e.g., ImageJ).

Autophagy Flux Assay

PIKfyve is necessary for the fusion of autophagosomes with lysosomes.[3][4] Inhibition by this compound blocks this step, leading to the accumulation of autophagosomes, which can be monitored by measuring the levels of the autophagosome marker LC3-II.

Experimental Protocol: Western Blot for LC3-II Accumulation
  • Cell Culture and Treatment: Plate cells and treat with this compound. To distinguish between autophagy induction and blockage of flux, include a condition where cells are co-treated with this compound and a lysosomal inhibitor like Bafilomycin A1 (BafA1).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B and p62/SQSTM1. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: An increase in the lipidated form of LC3 (LC3-II) and an accumulation of the autophagy substrate p62 indicate a blockage in autophagic degradation.[8][9] If this compound blocks flux, there will be no further increase in LC3-II levels when BafA1 is added, as the pathway is already inhibited downstream.[8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular pathways and experimental designs can clarify the mechanism of action and validation strategy.

PIKfyve_Signaling_Pathway PtdIns3P PtdIns(3)P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylates Vacuolin1 This compound Vacuolin1->PIKfyve Inhibits Trafficking Endosome/Lysosome Trafficking & Fission PtdIns35P2->Trafficking Regulates Autophagy Autophagosome-Lysosome Fusion PtdIns35P2->Autophagy Regulates

Caption: PIKfyve signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_specificity Specificity Control biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) biochem_result Determine IC50 of this compound biochem_assay->biochem_result cell_treatment Treat Cells with this compound phenotype_obs Observe Phenotypes cell_treatment->phenotype_obs controls Compare with: - Other PIKfyve Inhibitors - PIKfyve siRNA vacuolization Vacuolization Assay (Microscopy) phenotype_obs->vacuolization autophagy_assay Autophagy Flux Assay (Western Blot for LC3-II) phenotype_obs->autophagy_assay vac_result Confirm Vacuole Formation vacuolization->vac_result autophagy_result Confirm Autophagy Block autophagy_assay->autophagy_result spec_result Confirm PIKfyve-Specific Effects controls->spec_result

References

Vacuolin-1: A Cell Type-Dependent Modulator of Intracellular Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – Vacuolin-1, a potent, cell-permeable small molecule, has garnered significant attention within the research community for its profound effects on intracellular vesicle trafficking. While its ability to induce large cytoplasmic vacuoles is a well-documented phenomenon, emerging evidence reveals that the downstream consequences of its activity are not uniform across all cell types. This comparison guide provides a detailed analysis of this compound's performance against other inhibitors of related pathways, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigative pursuits.

Mechanism of Action: A Tale of Two Targets

This compound primarily functions as a potent and selective inhibitor of PIKfyve, a lipid kinase crucial for the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1] This inhibition disrupts the maturation of endosomes and lysosomes, leading to their fusion and the formation of the characteristic large vacuoles.[1][2] Additionally, this compound has been shown to activate RAB5A, a key regulator of early endosome fusion, which contributes to the observed phenotype.[3] This dual mechanism ultimately impairs autophagosome-lysosome fusion, effectively blocking the late stages of autophagy.[3][4]

dot

Caption: Signaling pathway of this compound.

Performance Comparison: this compound vs. Alternatives

To provide a comprehensive understanding of this compound's efficacy and specificity, we compare its performance with two other well-known inhibitors: YM201636, another PIKfyve inhibitor, and Chloroquine (CQ), a widely used autophagy inhibitor that acts through a different mechanism.

InhibitorTargetIC₅₀ (PIKfyve)Primary EffectSecondary Effects
This compound PIKfyve, RAB5A (activator)Potent (specific IC₅₀ not consistently reported)Induces large vacuoles, inhibits autophagyCell-type dependent effects on exocytosis
YM201636 PIKfyve33 nM[5][6][7]Inhibits PtdIns(3,5)P₂ production, disrupts endosomal traffickingLess potent on p110α[5][6][7]
Chloroquine Lysosomal pHN/AInhibits autophagy by raising lysosomal pHCan have off-target effects unrelated to autophagy[3]

Cell Type-Specific Effects of this compound

A critical aspect of this compound's activity is its differential impact on various cellular processes depending on the cell type. This is most evident in its modulation of lysosomal exocytosis and cell migration.

Lysosomal Exocytosis

The effect of this compound on Ca²⁺-dependent lysosomal exocytosis is a point of contention and appears to be highly cell-type specific.

Cell LineAssayEffect of this compoundQuantitative Data
HeLa β-hexosaminidase releaseInhibitionIonomycin-induced release reduced from 18-20% to ~4% with 5-10 µM this compound.[2]
BSC-1 Lamp-1 surface expressionInhibitionComplete block of ionomycin-induced surface expression.[2]
NRK Lamp-1 surface expressionNo InhibitionNo inhibitory effect on surface exposure of Lamp-1 triggered by electroporation.[8]
RBL-2H3 (Rat Basophilic Leukemia) DegranulationEnhancementSynergistically enhances degranulation.[9]
BMMC (Bone Marrow-Derived Mast Cells) DegranulationInhibitionInhibits degranulation.
Cell Migration and Invasion

This compound has demonstrated significant anti-migratory and anti-invasive properties in various cancer cell lines.

Cell LineAssayEffect of this compound (1 µM)
4T1 (Murine Breast Cancer) Transwell Migration/InvasionSignificant Inhibition
4T07 (Murine Breast Cancer) Transwell Migration/InvasionSignificant Inhibition
MDA-MB-231 (Human Breast Cancer) Transwell Migration/InvasionSignificant Inhibition
A549 (Human Lung Cancer) Colony FormationSignificant Inhibition
CNE-1 (Human Nasopharyngeal Carcinoma) Colony FormationSignificant Inhibition
HeLa (Human Cervical Cancer) Colony FormationSignificant Inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.

dot

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, RBL-2H3) seeding 2. Seed cells in appropriate vessels (e.g., 96-well plate) cell_culture->seeding treatment 3. Treat with this compound (or comparator) at desired concentration and time seeding->treatment assay_choice Select Assay treatment->assay_choice exocytosis_assay β-hexosaminidase Release assay_choice->exocytosis_assay autophagy_assay Tandem LC3 Imaging assay_choice->autophagy_assay migration_assay Wound Healing/Transwell assay_choice->migration_assay data_acquisition 4. Data Acquisition (Spectrophotometry, Microscopy, etc.) exocytosis_assay->data_acquisition autophagy_assay->data_acquisition migration_assay->data_acquisition quantification 5. Quantification and Statistical Analysis data_acquisition->quantification

Caption: A generalized experimental workflow for studying the effects of this compound.

β-Hexosaminidase Release Assay (for Lysosomal Exocytosis)
  • Cell Seeding: Plate cells (e.g., HeLa, RBL-2H3) in a 24-well or 96-well plate and grow to confluency.

  • Sensitization (for mast cells): For cells like RBL-2H3, sensitize overnight with anti-DNP-IgE.

  • Pre-treatment: Incubate cells with this compound at the desired concentration (e.g., 1-10 µM) for a specified time (e.g., 1-2 hours) in a suitable buffer (e.g., Tyrode's buffer).

  • Stimulation: Induce degranulation by adding a stimulant such as ionomycin (e.g., 5 µM) or DNP-BSA for a short period (e.g., 10-30 minutes).

  • Sample Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.

  • Enzymatic Reaction: In a separate plate, mix the supernatant and cell lysate samples with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer. Incubate at 37°C.

  • Measurement: Stop the reaction with a stop solution (e.g., glycine-carbonate buffer) and measure the absorbance at 405 nm.

  • Calculation: Express the amount of released β-hexosaminidase as a percentage of the total cellular content.

Autophagy Flux Assay (Tandem Fluorescent-Tagged LC3)
  • Transfection/Transduction: Establish a stable cell line expressing a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3). This construct allows for the differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta).

  • Treatment: Treat the cells with this compound, YM201636, or Chloroquine for the desired time.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filters for GFP and RFP.

  • Analysis: Quantify the number of yellow and red puncta per cell. An accumulation of yellow puncta indicates a blockage in autophagosome-lysosome fusion.

Wound Healing Assay (for Cell Migration)
  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well or 12-well plate.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh media containing this compound or a vehicle control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) until the wound in the control group is nearly closed.

  • Analysis: Measure the area or width of the wound at each time point and calculate the percentage of wound closure.

Transwell Migration Assay
  • Chamber Preparation: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. The lower chamber contains media with a chemoattractant (e.g., FBS).

  • Cell Seeding: Seed a suspension of serum-starved cells in serum-free media into the upper chamber of the Transwell insert, along with this compound or a control.

  • Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 12-24 hours).

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain with a dye (e.g., crystal violet).

  • Imaging and Quantification: Image the stained cells and count the number of migrated cells per field of view.

Conclusion

The experimental evidence strongly indicates that this compound does not have the same effect in all cell types. While its core mechanism of PIKfyve inhibition and subsequent vacuole formation is consistent, the downstream consequences on complex cellular processes like exocytosis and migration are highly context-dependent. This variability underscores the importance of empirical validation in specific cell systems. For researchers investigating lysosomal function, autophagy, and cell motility, this compound remains a valuable tool, but its cell type-specific effects must be carefully considered when interpreting experimental outcomes. Future research should aim to elucidate the molecular determinants underlying these differential responses to fully harness the potential of this compound in both basic research and therapeutic development.

References

Validating the Specificity of Vacuolin-1's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vacuolin-1 is a widely utilized small molecule for studying endosomal and lysosomal trafficking, primarily known for its ability to induce large cytoplasmic vacuoles and inhibit calcium-dependent lysosomal exocytosis. However, emerging evidence suggests a more complex pharmacological profile, necessitating rigorous validation of its specificity in any given experimental system. This guide provides a comparative framework for researchers to critically assess the mechanism of action of this compound, compare its performance with alternative compounds, and design robust validation experiments.

Overview of this compound's Reported Mechanisms

Initially identified through a phenotypic screen, this compound was characterized as a potent inhibitor of Ca²⁺-dependent lysosomal exocytosis without affecting plasma membrane resealing.[1][2][3] This leads to the rapid formation of large, swollen vacuoles derived from the homotypic fusion of endosomes and lysosomes.[1][4] However, subsequent studies have revealed additional molecular targets and cellular effects, raising questions about its specificity.

A significant off-target effect of this compound is its potent inhibition of PIKfyve, a phosphoinositide kinase essential for the maturation of endosomes and lysosomes.[5][6][7][8] Inhibition of PIKfyve impairs the conversion of phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key lipid in endosomal trafficking and lysosomal function. This action also leads to a blockage in the late stages of autophagy by impairing lysosomal maturation.[5][6][7]

Furthermore, this compound has been reported to activate the small GTPase RAB5A, which can block the fusion of autophagosomes with lysosomes.[9][10] There are also reports suggesting it can alkalinize lysosomal pH and decrease lysosomal calcium levels.[9][10] Interestingly, some studies have contested the original finding that this compound inhibits lysosomal exocytosis, suggesting its effects may be cell-type dependent.[11]

Given these multiple reported mechanisms, it is crucial to dissect which effect is responsible for the observed phenotype in a particular study.

Comparative Analysis of this compound and Alternatives

To aid in the validation of this compound's effects, it is useful to compare its activity with other compounds that induce vacuolation or target similar pathways.

CompoundPrimary Target(s)Reported Cellular EffectsKey Distinctions from this compound
This compound PIKfyve, Ca²⁺-dependent lysosomal exocytosis (disputed), RAB5AInduces large endo-lysosomal vacuoles, inhibits autophagy, may alter lysosomal pH and Ca²⁺Broad spectrum of activity on endo-lysosomal system.
YM201636 PIKfyveInduces vacuolation, inhibits autophagyMore selective PIKfyve inhibitor, often used as a benchmark.
Apilimod PIKfyveInduces vacuolation, inhibits autophagyAnother selective PIKfyve inhibitor, with a different chemical scaffold.
Chloroquine (CQ) Lysosomal pHBlocks autophagosome-lysosome fusion by raising lysosomal pHDirectly targets lysosomal pH, leading to autophagy inhibition. Does not directly inhibit PIKfyve.
Bafilomycin A1 V-ATPaseInhibits lysosomal acidification and autophagosome-lysosome fusionPotent and specific inhibitor of the vacuolar H⁺-ATPase.
ML-SA1 TRPML1 agonistActivates TRPML1, a lysosomal Ca²⁺ channel, promoting lysosome fission.[12][13]Acts to reduce lysosome size, opposing the effect of this compound.[12][14]

Experimental Protocols for Specificity Validation

To validate the specific mechanism of this compound in your experimental context, a combination of the following assays is recommended.

Validating PIKfyve Inhibition

Rationale: To determine if the observed phenotype is due to this compound's inhibition of PIKfyve.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound, YM201636 (positive control), and a vehicle control (e.g., DMSO).

  • Western Blot Analysis: Analyze cell lysates for the levels of PI(3,5)P₂-dependent downstream effectors. A common readout is the processing of proteins like Cathepsin D, where inhibition of PIKfyve leads to an accumulation of the pro-form.

  • Phenotypic Comparison: Compare the vacuolation phenotype induced by this compound with that of YM201636 and Apilimod. Similar morphological changes would suggest a PIKfyve-dependent mechanism.

Assessing Lysosomal Exocytosis

Rationale: To confirm or refute the inhibition of Ca²⁺-dependent lysosomal exocytosis in your cell type.

Experimental Protocol:

  • Cell Treatment: Pre-treat cells with this compound or a vehicle control.

  • Induction of Exocytosis: Stimulate lysosomal exocytosis using a calcium ionophore like ionomycin.

  • Measurement of Lysosomal Enzyme Release: Collect the cell culture supernatant and measure the activity of a lysosomal enzyme that is secreted upon exocytosis, such as β-hexosaminidase. A reduction in enzyme activity in the supernatant of this compound-treated cells would indicate inhibition of exocytosis.

  • Surface LAMP-1 Staining: Alternatively, fix and stain non-permeabilized cells for the lysosomal-associated membrane protein 1 (LAMP-1). An increase in surface LAMP-1 upon ionomycin treatment, which is blocked by this compound, would also indicate inhibition of lysosomal exocytosis.

Evaluating Autophagy Flux

Rationale: To determine if this compound is inhibiting autophagy and at what stage.

Experimental Protocol:

  • LC3-II Turnover Assay: Treat cells expressing a tandem fluorescent-tagged LC3B (tfLC3B) with this compound.[15] An accumulation of yellow puncta (representing autophagosomes that have not fused with lysosomes) indicates a blockage in autophagic flux.[9][15]

  • Western Blot for LC3 and p62/SQSTM1: Analyze the levels of LC3-II and p62. An accumulation of both proteins upon this compound treatment suggests a blockage in autophagic degradation.

  • Comparison with Bafilomycin A1/Chloroquine: Compare the effects of this compound on LC3-II and p62 accumulation with those of known late-stage autophagy inhibitors like Bafilomycin A1 or Chloroquine.

Investigating RAB5A Activation

Rationale: To test the involvement of RAB5A activation in the observed phenotype.

Experimental Protocol:

  • RAB5A Activity Assay: Use a G-LISA or a similar pull-down assay with a GST-fusion of a RAB5A effector (e.g., EEA1) to measure the levels of active, GTP-bound RAB5A in cell lysates after this compound treatment.

  • Genetic Manipulation of RAB5A: Express a dominant-negative (GDP-bound) or constitutively active (GTP-bound) mutant of RAB5A. If the effects of this compound are mediated through RAB5A activation, the dominant-negative mutant should rescue the phenotype, while the constitutively active mutant should mimic it.[9]

Visualizing the Pathways and Workflows

To further clarify the complex interactions and experimental designs, the following diagrams are provided.

Vacuolin1_Mechanism cluster_targets Molecular Targets cluster_effects Cellular Effects Vacuolin1 This compound PIKfyve PIKfyve Vacuolin1->PIKfyve Inhibits Ca_Channel Ca²⁺-dependent Lysosomal Exocytosis (Disputed) Vacuolin1->Ca_Channel Inhibits RAB5A RAB5A Vacuolin1->RAB5A Activates Vacuolation Vacuolation PIKfyve->Vacuolation Autophagy_Block Autophagy Inhibition PIKfyve->Autophagy_Block Lysosomal_Dysfunction Lysosomal Dysfunction (pH, Ca²⁺) PIKfyve->Lysosomal_Dysfunction Ca_Channel->Vacuolation RAB5A->Autophagy_Block

Figure 1. Reported molecular targets and resulting cellular effects of this compound.

Experimental_Workflow cluster_phenotype Observed Phenotype with this compound cluster_validation Specificity Validation Experiments cluster_interpretation Interpretation Phenotype e.g., Cell Death, Inhibition of Viral Entry PIKfyve_Assay PIKfyve Inhibition Assay (vs. YM201636) Phenotype->PIKfyve_Assay Exocytosis_Assay Lysosomal Exocytosis Assay (Ionomycin challenge) Phenotype->Exocytosis_Assay Autophagy_Assay Autophagy Flux Assay (tfLC3, p62) Phenotype->Autophagy_Assay RAB5A_Assay RAB5A Activity Assay (G-LISA, Mutants) Phenotype->RAB5A_Assay Specific_Mechanism Identify Specific Mechanism(s) Responsible for Phenotype PIKfyve_Assay->Specific_Mechanism Exocytosis_Assay->Specific_Mechanism Autophagy_Assay->Specific_Mechanism RAB5A_Assay->Specific_Mechanism

Figure 2. Logical workflow for validating the specificity of this compound's action.

Conclusion

This compound is a valuable tool for probing endo-lysosomal pathways, but its utility is contingent on a clear understanding of its mechanism of action in the specific context of study. The potential for off-target effects, particularly the inhibition of PIKfyve, necessitates a careful and systematic validation process. By employing the comparative and experimental approaches outlined in this guide, researchers can confidently dissect the specific molecular events underlying their observations and ensure the robustness and reproducibility of their findings. This rigorous approach is essential for the accurate interpretation of experimental data and for the advancement of our understanding of cellular trafficking and its role in health and disease.

References

Unveiling the Structure-Activity Relationship of Vacuolin-1 and its Analogs in Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the chemical modifications of Vacuolin-1 and their impact on its biological activity. This document provides a detailed comparison of this compound and its analogs, supported by experimental data, protocols, and visual diagrams to elucidate their mechanism of action.

This compound, a potent small molecule inhibitor of autophagosome-lysosome fusion, has garnered significant interest in the field of autophagy research. Its ability to arrest the final stage of the autophagic pathway makes it a valuable tool for studying cellular degradation processes and a potential starting point for the development of therapeutics targeting autophagy-related diseases. This guide delves into the structure-activity relationship (SAR) of this compound and its synthesized analogs, providing a comparative analysis of their efficacy as autophagy inhibitors.

Comparative Analysis of this compound and its Analogs

The inhibitory activity of this compound and its analogs on autophagy is primarily assessed by monitoring the accumulation of two key autophagy markers: Microtubule-associated protein 1A/1B-light chain 3-II (LC3B-II) and Sequestosome 1 (SQSTM1/p62). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to autophagosome membranes. SQSTM1 is a cargo receptor that is selectively degraded during autophagy. Inhibition of autophagosome-lysosome fusion leads to the accumulation of both LC3B-II and SQSTM1.

The following tables summarize the structure and relative potency of this compound and a series of its analogs, categorized by the region of chemical modification. The activity is presented as a semi-quantitative score based on the fold increase of the LC3-II/GAPDH intensity ratio as determined by Western blot analysis.[1]

Activity Score Legend: [1]

  • - : λ/λ₀ ≤ 1.1

  • + : 1.1 < λ/λ₀ ≤ 3

  • ++ : 3 < λ/λ₀ ≤ 7

  • +++ : 7 < λ/λ₀ ≤ 10

  • ++++ : 10 < λ/λ₀

Where λ represents the LC3-II/GAPDH intensity ratio in treated cells and λ₀ is the ratio in control cells.

Modifications on the N,N-diphenylamino Group (Series A)
CompoundStructureActivity at 1 µMActivity at 10 µM
This compound +++++
A1 (R = H)+++
A2 (R = 4-F)+++
A3 (R = 4-Cl)+++
A4 (R = 4-Br)+++++
A5 (R = 4-CH3)+++++
A6 (R = 4-OCH3)+++
Modifications on the Morpholino Group (Series B)
CompoundStructureActivity at 1 µMActivity at 10 µM
B1 ++
B2 --
B3 --
B4 --
B5 --
Modifications on the Hydrazine Moiety (Series C)
CompoundStructureActivity at 1 µMActivity at 10 µM
C1 +++
C2 ++
C3 +++
C4 --
C5 --
C6 ++

Structure-Activity Relationship Insights

The data reveals several key insights into the SAR of this compound analogs as autophagy inhibitors:

  • N,N-diphenylamino Group: Modifications to this part of the molecule are generally well-tolerated. Analogs A4 and A5, with a bromo and methyl substitution at the para-position of one of the phenyl rings, respectively, exhibit potency comparable to this compound.[2] This suggests that this region can be modified to potentially improve other properties, such as solubility or metabolic stability, without significantly compromising activity.

  • Morpholino Group: This moiety appears to be crucial for activity. Most substitutions of the morpholino ring with other cyclic amines (B2-B5) resulted in a complete loss of autophagy inhibitory function.[2] This indicates a strict structural requirement at this position for interaction with the biological target.

  • Hydrazine Moiety: The hydrazine linker and the attached aromatic ring are also important for activity. While some modifications are tolerated (C1, C2, C3, C6), the replacement of the benzylidenehydrazinyl moiety with other substituents (C4, C5) leads to inactive compounds.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Western Blot for LC3B and SQSTM1 Accumulation

This protocol is used to quantitatively assess the inhibition of autophagic flux by measuring the accumulation of LC3B-II and SQSTM1.

  • Cell Culture and Treatment: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound or its analogs at the desired concentrations for 6 hours.

  • Cell Lysis: After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% or 15% gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against LC3B (1:1000) and SQSTM1 (1:1000). GAPDH (1:5000) is used as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The LC3B-II/GAPDH and SQSTM1/GAPDH ratios are calculated to determine the relative accumulation of these proteins.

RFP-GFP-LC3B Fluorescence Assay for Autophagic Flux

This fluorescence microscopy-based assay is used to visualize and quantify the blockage of autophagosome-lysosome fusion. The tandem fluorescent protein RFP-GFP-LC3B is used as a reporter. In neutral pH environments like autophagosomes, both GFP and RFP fluoresce, resulting in yellow puncta. In the acidic environment of the autolysosome, the GFP signal is quenched, while the RFP signal persists, leading to red puncta.

  • Cell Transfection and Treatment: HeLa cells are transiently transfected with a plasmid encoding RFP-GFP-LC3B using a suitable transfection reagent. After 24 hours, the cells are treated with this compound or its analogs for the desired time.

  • Fluorescence Microscopy: Cells are fixed with 4% paraformaldehyde, and the nuclei are stained with DAPI. The cells are then observed under a confocal fluorescence microscope.

  • Image Analysis: The number of yellow (autophagosomes) and red (autolysosomes) puncta per cell is counted. An increase in the ratio of yellow to red puncta indicates a blockage in autophagosome-lysosome fusion.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflow.

Autophagy_Pathway_Inhibition cluster_0 Autophagy Induction cluster_1 Autophagosome Formation cluster_2 Autophagosome-Lysosome Fusion cluster_3 Inhibition by this compound ULK1 Complex ULK1 Complex Beclin-1 Complex Beclin-1 Complex ULK1 Complex->Beclin-1 Complex LC3-I LC3-I Beclin-1 Complex->LC3-I PI3P production LC3-II LC3-II LC3-I->LC3-II Lipidation Autophagosome Autophagosome LC3-II->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->Autophagosome Blocks Fusion

Caption: Inhibition of Autophagosome-Lysosome Fusion by this compound.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blotting Western Blotting SDS-PAGE->Western Blotting Immunoblotting Immunoblotting Western Blotting->Immunoblotting Detection Detection Immunoblotting->Detection Densitometry Densitometry Detection->Densitometry

Caption: Experimental Workflow for Western Blot Analysis.

RFP_GFP_LC3_Assay cluster_0 Autophagosome (Neutral pH) cluster_1 Autolysosome (Acidic pH) RFP-GFP-LC3 RFP-GFP-LC3 RFP-LC3 RFP-LC3 RFP-GFP-LC3->RFP-LC3 Fusion with Lysosome (GFP Quenched) This compound This compound This compound->RFP-GFP-LC3 Accumulation (Fusion Blocked)

Caption: Principle of the RFP-GFP-LC3 Autophagic Flux Assay.

References

Safety Operating Guide

Proper Disposal Procedures for Vacuolin-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Vacuolin-1. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory waste management practices.

Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValueSource
Molecular Formula C₂₆H₂₄IN₇O[1]
Molecular Weight 577.42 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (up to 25 mg/mL)[1][2]
Storage Temperature 2-8°C[1]
Hazard Classification Not classified as a hazardous substance under REACH regulations.[3]
Disposal of Solid this compound Waste

For the disposal of expired or unused solid this compound.

Step 1: Personal Protective Equipment (PPE)

  • Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.

Step 2: Waste Classification

  • While this compound is not classified as hazardous, it is prudent to handle all chemical waste with care.[4] Treat as non-hazardous chemical waste.

Step 3: Packaging

  • Place the solid this compound in its original container or a clearly labeled, sealed container. The label should include the chemical name ("this compound") and state that it is non-hazardous waste.

  • Do not dispose of in regular laboratory trash cans that are handled by custodial staff.[5]

Step 4: Final Disposal

  • Dispose of the packaged solid waste in accordance with your institution's specific guidelines for non-hazardous solid chemical waste. This may involve placing it in a designated chemical waste container for pickup by environmental health and safety (EHS) personnel.

Disposal of this compound in DMSO Solution

This compound is commonly dissolved in Dimethyl Sulfoxide (DMSO). The disposal procedure must account for the properties of the solvent.

Step 1: Personal Protective Equipment (PPE)

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).[6]

Step 2: Waste Collection

  • Collect all waste solutions of this compound in DMSO in a dedicated, leak-proof, and clearly labeled waste container.

  • The container should be labeled "Hazardous Waste," "Organic Solvent Waste," and list the contents (e.g., "this compound in DMSO").

  • Do not pour this compound in DMSO solutions down the drain.[7]

Step 3: Storage of Waste

  • Store the waste container in a designated satellite accumulation area for hazardous waste. The container should be kept closed when not in use.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS department.

Decontamination and Disposal of Contaminated Labware

For glassware, pipette tips, and other labware contaminated with this compound.

Step 1: Segregation of Waste

  • Segregate disposable labware (e.g., pipette tips, microfuge tubes) from reusable glassware.

Step 2: Disposal of Disposable Labware

  • Place disposable labware contaminated with this compound into a designated solid waste container for chemical waste.

  • This container should be clearly labeled to indicate its contents.

Step 3: Decontamination of Reusable Glassware

  • Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) to remove residual this compound and DMSO. Collect this rinsate in the hazardous organic solvent waste container.

  • Washing: After the initial rinse, wash the glassware with laboratory detergent and water.[8]

  • Final Rinse: Rinse thoroughly with deionized water.

  • The glassware can then be dried and reused.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Start: Identify this compound Waste cluster_solid Solid Waste cluster_solution Solution Waste (in DMSO) cluster_labware Contaminated Labware start This compound Waste solid_ppe Wear PPE start->solid_ppe Solid Form solution_ppe Wear Appropriate PPE start->solution_ppe In DMSO Solution labware_segregate Segregate Disposable from Reusable start->labware_segregate Contaminated Labware solid_package Package in Labeled Container solid_ppe->solid_package solid_dispose Dispose as Non-Hazardous Solid Chemical Waste solid_package->solid_dispose solution_collect Collect in Labeled Hazardous Waste Container solution_ppe->solution_collect solution_store Store in Satellite Accumulation Area solution_collect->solution_store solution_dispose Dispose via EHS solution_store->solution_dispose labware_disposable Dispose in Solid Chemical Waste labware_segregate->labware_disposable Disposable labware_reusable Decontaminate Reusable (Rinse, Wash) labware_segregate->labware_reusable Reusable labware_rinsate Collect Rinsate as Hazardous Waste labware_reusable->labware_rinsate

Caption: this compound Disposal Workflow.

Disclaimer: These procedures are intended as a general guide. Always consult your institution's specific safety and waste disposal protocols.

References

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Retrosynthesis Analysis

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